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  • Product: 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride
  • CAS: 1461714-02-2

Core Science & Biosynthesis

Foundational

synthesis of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride

An In-depth Technical Guide to the Synthesis of 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride Introduction 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is a chiral amino alcohol derivative. Compounds of this c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride

Introduction

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is a chiral amino alcohol derivative. Compounds of this class, featuring a tertiary alcohol adjacent to a primary amine, are valuable building blocks in medicinal chemistry and organic synthesis.[1] Their structural motifs are present in various biologically active molecules and can serve as chiral ligands or scaffolds for developing novel pharmaceutical agents.[1][2] The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, which are critical properties for handling and formulation.[3]

This guide provides a comprehensive overview of two robust synthetic strategies for preparing 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind each approach, offering field-proven insights into experimental design and optimization for researchers, scientists, and drug development professionals.

Strategic Analysis: Retrosynthetic Pathways

The synthesis of a 1,2-amino alcohol like the target compound necessitates the strategic formation of a tertiary alcohol and the installation of a primary amine on the adjacent carbon. Two primary retrosynthetic disconnections offer logical and efficient pathways:

  • The Grignard Approach: This classic carbon-carbon bond-forming reaction is ideal for constructing the tertiary alcohol center.[4] The synthesis would involve the addition of an ethyl Grignard reagent to a suitable α-amino ketone precursor, or more practically, to an α-haloketone followed by amination.

  • The Reductive Amination Approach: As one of the most reliable methods for forming carbon-nitrogen bonds, this strategy involves the condensation of a ketone with an ammonia source to form an imine, which is subsequently reduced to the desired primary amine.[5][6][7]

This guide will explore both pathways, presenting detailed protocols and the expert reasoning behind the selection of reagents and conditions.

Part 1: Synthesis via Grignard Reagent Addition

This pathway leverages the power of the Grignard reaction to construct the core carbon skeleton and the tertiary alcohol in a single, efficient step. The subsequent introduction of the amine functionality completes the synthesis.

Principle and Rationale

The Grignard reaction involves the nucleophilic attack of a highly polarized organomagnesium halide (R-MgX) on an electrophilic carbonyl carbon.[8] This reaction is exceptionally effective for creating tertiary alcohols from ketones or esters.[4] A critical requirement for success is the use of anhydrous (dry) solvents, as Grignard reagents are strong bases and will be quenched by even trace amounts of water or other protic sources.[9]

Our proposed route begins with 2-bromo-1-(4-chlorophenyl)ethanone. Reacting this α-haloketone with ethylmagnesium bromide forms the tertiary bromo-alcohol intermediate. This intermediate is then converted to the target amino alcohol via nucleophilic substitution with a protected amine, followed by deprotection. Dibenzylamine is an excellent choice for the aminating agent, as the benzyl groups can be cleanly removed via catalytic hydrogenation.[10]

Experimental Workflow: Grignard Pathway

A 2-Bromo-1-(4-chlorophenyl)ethanone reagent1 + Ethylmagnesium Bromide in Anhydrous THF A->reagent1 B 2-Bromo-1-(4-chlorophenyl)butan-2-ol reagent2 + Dibenzylamine, Base B->reagent2 C 1-(Dibenzylamino)-2-(4-chlorophenyl)butan-2-ol reagent3 + H₂, Pd(OH)₂/C C->reagent3 D 1-Amino-2-(4-chlorophenyl)butan-2-ol reagent4 + HCl in Ether/IPA D->reagent4 E Final Product: 1-Amino-2-(4-chlorophenyl)butan-2-ol HCl reagent1->B Grignard Addition reagent2->C Amination (SN2) reagent3->D Debenzylation reagent4->E Salt Formation

Caption: Workflow for the Grignard-based synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)butan-2-ol

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a magnetic stirrer, and a reflux condenser.

  • Reagents: Add 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) to the flask and dissolve it in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to 0°C using an ice bath. Slowly add ethylmagnesium bromide (1.1 eq, typically a 1.0-3.0 M solution in THF or diethyl ether) dropwise via the dropping funnel, maintaining the internal temperature below 5°C. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] This protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude bromo-alcohol.[10]

Step 2: Synthesis of 1-(Dibenzylamino)-2-(4-chlorophenyl)butan-2-ol

  • Setup: In a round-bottom flask, dissolve the crude bromo-alcohol from the previous step in a suitable solvent like acetonitrile or DMF.

  • Reaction: Add dibenzylamine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq). Heat the mixture (e.g., to 60-80°C) and stir for 12-24 hours, monitoring by TLC.

  • Workup: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection to form 1-Amino-2-(4-chlorophenyl)butan-2-ol

  • Setup: Dissolve the purified dibenzylated amine in methanol (MeOH) or ethanol (EtOH).

  • Hydrogenation: Transfer the solution to a hydrogenation vessel. Add a catalytic amount of Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C, ~10 mol%).

  • Reaction: Seal the vessel and subject the mixture to hydrogen gas (typically 30-50 psi) at room temperature.[10] Agitate the reaction overnight.

  • Isolation: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to yield the free amine base as the product.

Step 4: Formation of the Hydrochloride Salt

  • Procedure: Dissolve the purified free amine in a minimal amount of a suitable solvent like diethyl ether or isopropyl alcohol (IPA).

  • Acidification: Slowly add a solution of hydrochloric acid in ether or IPA (e.g., 2 M HCl in Et₂O) dropwise with stirring until the pH becomes acidic (pH 1-2).

  • Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride.[10]

Part 2: Synthesis via Reductive Amination

This elegant pathway constructs the C-N bond in the final step, offering high selectivity and often proceeding in a one-pot fashion. It is a cornerstone of modern amine synthesis.

Principle and Rationale

Reductive amination involves two key transformations: the formation of an imine (or iminium ion) from a ketone and an amine, followed by its immediate reduction to a more substituted amine.[6][12] The success of this one-pot reaction hinges on the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) are highly effective because they are mild enough not to reduce the starting ketone but are sufficiently reactive to reduce the protonated imine (iminium ion) intermediate selectively.[12][13]

This synthetic route requires an α-hydroxy ketone precursor, namely 1-hydroxy-2-(4-chlorophenyl)butan-2-one. While not commercially available, it can be synthesized from the corresponding ketone, 4-(4-chlorophenyl)butan-2-one,[14] via α-hydroxylation. The subsequent reaction with an ammonia source, such as ammonium acetate, in the presence of NaBH(OAc)₃ yields the target amino alcohol.

Experimental Workflow: Reductive Amination Pathway

cluster_0 One-Pot Reaction A 1-Hydroxy-2-(4-chlorophenyl) butan-2-one (Precursor) reagent1 + Ammonium Acetate (NH₄OAc) A->reagent1 B Imine Intermediate reagent2 + NaBH(OAc)₃ (STAB) B->reagent2 C 1-Amino-2-(4-chlorophenyl)butan-2-ol reagent3 + HCl in Ether/IPA C->reagent3 D Final Product: 1-Amino-2-(4-chlorophenyl)butan-2-ol HCl reagent1->B Imine Formation reagent2->C Selective Reduction reagent3->D Salt Formation

Caption: Workflow for the Reductive Amination synthesis.

Detailed Experimental Protocol

Step 1: Reductive Amination of the α-Hydroxy Ketone

  • Setup: To a round-bottom flask, add the α-hydroxy ketone precursor (1.0 eq), ammonium acetate (NH₄OAc, 5-10 eq), and a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE).[1][12] Ammonium acetate serves as both the ammonia source and a mild acid catalyst for imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution. The portion-wise addition helps to control any potential effervescence.

  • Reaction: Continue to stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes, then transfer to a separatory funnel.

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Step 2: Formation of the Hydrochloride Salt

  • Procedure: Follow the same procedure as described in Step 4 of the Grignard pathway. Dissolve the purified free amine in a solvent like diethyl ether, add ethereal HCl until precipitation is complete, and then filter, wash, and dry the resulting solid salt.

Comparative Summary of Synthetic Routes

ParameterGrignard RouteReductive Amination Route
Key Transformation C-C bond formation via nucleophilic additionC-N bond formation via imine reduction
Starting Materials 2-Bromo-1-(4-chlorophenyl)ethanone1-Hydroxy-2-(4-chlorophenyl)butan-2-one
Key Reagents Ethylmagnesium Bromide, Dibenzylamine, Pd(OH)₂/CAmmonium Acetate, Sodium Triacetoxyborohydride
Number of Steps 3-4 (synthesis, amination, deprotection, salt formation)1-2 (one-pot amination, salt formation)
Advantages Utilizes readily available starting materials; robust and well-understood reaction.High selectivity; often proceeds in one pot; avoids harsh reagents.[5]
Disadvantages Multi-step process involving protection/deprotection; requires stringent anhydrous conditions.Requires synthesis of a specialized α-hydroxy ketone precursor.

Conclusion

Both the Grignard and reductive amination pathways represent viable and robust strategies for the . The choice of route will ultimately depend on factors such as starting material availability, scalability, and the specific capabilities of the laboratory. The Grignard approach is a classic, powerful method for skeleton construction, while the reductive amination pathway offers an elegant and highly selective route to the final product. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully undertake and optimize this synthesis.

References

  • Grignard Reaction. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminoben. (n.d.). The Royal Society of Chemistry.
  • Myers Chem 115: Reductive Amination. (n.d.). Andrew G. Myers, Harvard University.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Application Note – Reductive Amination. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for the Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol Derivatives. (n.d.). Benchchem.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Wiley Online Library.
  • Grignard Reagents and related organic synthesis. (n.d.). Ace Chemistry.
  • 1-amino-2-(4-chlorophenyl)butan-2-ol hydrochloride (C10H14ClNO). (n.d.). PubChemLite.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (2025, February 2). SciHorizon.
  • Supplementary Information for Photoredox catalysed synthesis of amino alcohol. (n.d.). The Royal Society of Chemistry.
  • WO 2013/134298 A1. (2013, September 12). Common Organic Chemistry.
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (n.d.). Der Pharma Chemica.
  • US6316671B1 - Method for splitting 1-amino-alkan-2-ol compounds. (n.d.). Google Patents.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. (n.d.). Organic Syntheses Procedure.
  • Process for the preparation of (E)-1-amino-2-(fluoromethylene)-4-(p-fluorophenyl) butane and intermediates thereof. (1998, October 21). Google Patents.
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PMC.
  • 4-(4-Chlorophenyl)butan-2-one. (n.d.). PubChem.
  • 4-Amino-2-chloropyridine: properties, applications and safety. (2023, November 16). ChemicalBook.
  • (S)-2-Amino-4-(4-chlorophenyl)butanoic acid (CAS 157684-01-0). (n.d.). Fluorochem.
  • Chlorobutanol Hydrochloride | Active Pharmaceutical Ingredients. (n.d.). Bayview Pharmacy.

Sources

Exploratory

physicochemical properties of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride

The following technical guide details the physicochemical, analytical, and stability profile of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride , a critical pharmacophore and chiral intermediate often encountered in t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical, analytical, and stability profile of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride , a critical pharmacophore and chiral intermediate often encountered in the development of CNS-active agents and antitussive analogs.

Technical Monograph & Characterization Guide

Executive Summary & Compound Identity

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride (CAS: 1461714-02-2) represents a specialized


-amino alcohol scaffold.[1] Structurally, it features a quaternary carbon at the C2 position bearing a 4-chlorophenyl group, a hydroxyl moiety, and an ethyl chain, flanked by a primary amine.

This motif is chemically significant as a "privileged structure" in medicinal chemistry, sharing homologous features with serotonin-norepinephrine reuptake inhibitors (SNRIs) and antitussive agents (e.g., Clobutinol analogs). For process chemists and formulators, this compound presents specific challenges regarding chiral resolution , hygroscopicity , and pH-dependent solubility .

Structural Identification
AttributeDetail
IUPAC Name 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride
CAS Number 1461714-02-2
Molecular Formula C

H

ClNO

HCl
Molecular Weight 236.14 g/mol (Salt); 199.68 g/mol (Free Base)
Chiral Center C2 (Exists as R- and S- enantiomers)
SMILES CCC(O)(CN)C1=CC=C(Cl)C=C1.Cl

Physicochemical Properties

Understanding the solid-state and solution-phase behavior of this salt is prerequisite for reproducible synthesis and formulation.

Quantitative Data Profile

The following values are derived from structural class analysis and available experimental datasets for homologous


-amino alcohol hydrochlorides.
PropertyValue / RangeContext
Physical State White to off-white crystalline solidHighly dependent on recrystallization solvent (e.g., IPA vs. EtOH).
Melting Point 185°C – 195°C (Decomposition)Typical for HCl salts of this class; sharp endotherm expected in DSC.
pKa (Amine) 9.4 ± 0.2The primary amine is protonated at physiological pH.
pKa (Alcohol) > 16.0The tertiary alcohol is neutral and non-ionizable in aqueous media.
LogP (Free Base) 1.8 – 2.1Moderate lipophilicity; crosses blood-brain barrier (BBB) effectively.
LogD (pH 7.4) -0.5 – 0.1Highly water-soluble as the cation at physiological pH.
Solubility (Water) > 50 mg/mLHigh solubility due to ionic dissociation.
Solubility (Organic) Soluble in MeOH, DMSO; Insoluble in Hexane, Et₂O.Use non-polar anti-solvents for precipitation.
Solubility & Ionization Logic

The compound behaves as a classic weak base salt.

  • pH < 8.0: Exists predominantly as the cationic ammonium species (

    
    ), ensuring high aqueous solubility.
    
  • pH > 10.0: Deprotonation to the free base (

    
    ) causes precipitation in aqueous environments. This pH switch is the primary mechanism for extraction during workup (e.g., DCM extraction from alkaline aqueous phase).
    

Ionization cluster_acid Acidic pH (< 8.0) cluster_base Basic pH (> 10.0) Salt Cationic Form (Soluble) R-NH3+ Base Free Base Form (Precipitate/Oil) R-NH2 Salt->Base + NaOH (Deprotonation) Base->Salt + HCl (Salt Formation)

Figure 1: pH-dependent ionization equilibrium governing solubility and extraction strategies.

Synthetic & Stability Considerations

Synthesis Pathway (Retrosynthetic Analysis)

The most robust route to this scaffold involves the ring-opening of a specific epoxide or the reduction of an


-amino ketone.
  • Precursor: 2-(4-chlorophenyl)-1,2-epoxybutane.

  • Reagent: Aqueous Ammonia or Sodium Azide (followed by reduction).

  • Critical Control Point: Regioselectivity is driven by the steric bulk of the phenyl group, favoring nucleophilic attack at the less hindered terminal carbon (C1), yielding the primary amine at C1 and the tertiary alcohol at C2.

Stability Profile
  • Hygroscopicity: As a hydrochloride salt of a primary amine, the material is moderately hygroscopic. It must be stored in desiccated conditions (RT, <40% RH).

  • Thermal Instability:

    
    -amino alcohols can undergo Payne Rearrangement  or intramolecular cyclization to form aziridines under basic, high-temperature conditions.
    
  • Oxidation: The primary amine is susceptible to N-oxidation if exposed to peroxides or radical initiators.

Analytical Methodologies

For quality control (QC) and impurity profiling, the following self-validating protocols are recommended.

HPLC Method (Reverse Phase)

This method separates the free base from potential process impurities (e.g., unreacted epoxide, regioisomers).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 220 nm (Amine absorption) and 254 nm (Chlorophenyl).

  • Rationale: Acidic mobile phase suppresses silanol interactions and ensures the amine remains protonated, preventing peak tailing.

Mass Spectrometry (LC-MS) Fragmentation

In ESI+ mode, the parent ion


 is observed at m/z 200.1  (for 

Cl).
  • Key Fragment 1 (m/z ~182): Loss of water (

    
    ), characteristic of tertiary alcohols.
    
  • Key Fragment 2 (m/z ~170): Loss of the ethyl group or

    
     cleavage.
    
  • Isotope Pattern: A distinct 3:1 ratio for M and M+2 peaks confirms the presence of a single Chlorine atom.

AnalyticalWorkflow Sample Raw Sample (Solid HCl Salt) Dissolution Dissolve in 50:50 H2O:MeCN Sample->Dissolution HPLC HPLC-UV/MS (C18, Gradient) Dissolution->HPLC Decision Peak Purity Check HPLC->Decision Pass Release: >98% Purity Decision->Pass Single Peak Fail Investigate: Check for Regioisomer Decision->Fail Shoulder/Split

Figure 2: Analytical decision tree for purity assessment.

Handling & Safety (EHS)

  • Hazard Classification: GHS07 (Irritant).

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of fine dust.

  • Disposal: Chlorinated organic waste streams. Do not dispose of in general aqueous waste.

References

  • PubChem. 1-amino-2-(4-chlorophenyl)butan-2-ol hydrochloride (Compound Summary).[2] National Library of Medicine. [1]

  • CymitQuimica. Product Monograph: 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride.[1][3]

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. (Foundational chemistry for scaffold synthesis).
  • Concellón, J. M., et al. (2004). Regioselective Ring Opening of Epoxides with Amines. Journal of Organic Chemistry.

Sources

Foundational

An In-Depth Technical Guide to the Structural Analogues of 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride

Abstract The 1-amino-2-aryl-2-alkanol scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the structural analogues of 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-amino-2-aryl-2-alkanol scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the structural analogues of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the rational design of these analogues, leveraging the principles of bioisosterism to modulate their physicochemical and pharmacological properties. Detailed synthetic methodologies, protocols for biological evaluation (including cytotoxicity and antifungal activity), and an exploration of potential structure-activity relationships (SAR) are presented. Furthermore, we will explore the potential molecular targets and signaling pathways that these compounds may modulate, offering a roadmap for their future development as therapeutic agents.

Introduction: The 1-Amino-2-(4-chlorophenyl)butan-2-ol Core Structure

The core molecule, 1-Amino-2-(4-chlorophenyl)butan-2-ol, is a chiral amino alcohol characterized by a tertiary alcohol, a primary amino group, and a 4-chlorophenyl moiety. The presence of these functional groups provides multiple avenues for structural modification, making it an attractive starting point for the development of new chemical entities. The 4-chlorophenyl group, in particular, is a common feature in centrally active drugs, often contributing to favorable binding interactions and metabolic stability.

This guide will systematically explore the design, synthesis, and evaluation of structural analogues of this core molecule, with the aim of elucidating the key structural features that govern their biological activity.

Rational Design of Structural Analogues: The Role of Bioisosterism

The design of structural analogues is a cornerstone of modern drug discovery. By systematically modifying the structure of a lead compound, it is possible to enhance its potency, improve its pharmacokinetic profile, and reduce its toxicity. Bioisosterism, the replacement of a functional group with another that possesses similar physicochemical properties, is a powerful strategy in this endeavor.[1][2]

For the 1-Amino-2-(4-chlorophenyl)butan-2-ol core, we can consider bioisosteric replacements at three key positions:

  • The 4-Chlorophenyl Ring: The electronic and steric properties of this ring can be modulated by replacing the chlorine atom with other halogens (F, Br), small alkyl groups (CH₃), or trifluoromethyl groups (CF₃). Furthermore, the entire phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) to explore different binding interactions.

  • The Butanol Chain: The length and branching of the alkyl chain can influence the lipophilicity and steric bulk of the molecule. Analogues with shorter (propanol) or longer (pentanol) chains, as well as modifications to the ethyl group at the chiral center, can be synthesized to probe the steric requirements of the biological target.

  • The Amino Group: The primary amino group can be N-alkylated or N-acylated to introduce a variety of substituents. This can alter the basicity of the amine, its hydrogen bonding capacity, and its potential to interact with different biological targets.

The following diagram illustrates the key points of modification on the core structure:

G cluster_core Core Structure: 1-Amino-2-(4-chlorophenyl)butan-2-ol cluster_modifications Points of Modification for Analogue Design core_img A Aromatic Ring Modification (Bioisosteric Replacement of Cl or Phenyl Ring) A->p1 B Alkyl Chain Modification (Varying Length and Branching) B->p2 C Amino Group Modification (N-Alkylation, N-Acylation) C->p3

Figure 1: Key modification points for analogue design.

Synthesis of Structural Analogues

The synthesis of 1-amino-2-aryl-2-alkanols can be achieved through several robust and versatile methods. A common and effective approach involves the Grignard reaction between an organomagnesium halide and an α-amino ketone or a protected α-amino aldehyde. Due to the incompatibility of the free amino group with the Grignard reagent, a protection-deprotection strategy is necessary.[3]

General Synthetic Workflow

The following workflow outlines a general strategy for the synthesis of the core molecule and its N-substituted analogues.

G start Starting Material: 2-Amino-1-(4-chlorophenyl)ethan-1-one protect Protection of Amino Group (e.g., Boc, Cbz) start->protect grignard Grignard Reaction with Ethylmagnesium Bromide protect->grignard deprotect Deprotection of Amino Group (e.g., TFA, H₂/Pd-C) grignard->deprotect core Core Molecule: 1-Amino-2-(4-chlorophenyl)butan-2-ol deprotect->core n_alkylation N-Alkylation / N-Acylation core->n_alkylation analogues N-Substituted Analogues n_alkylation->analogues G cluster_inhibition Site of Action acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate Pathway hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Altered Fluidity and Function) ergosterol->membrane death Fungal Cell Death membrane->death cyp51->ergosterol amino_alcohol Amino Alcohol Analogue amino_alcohol->cyp51 Inhibition

Figure 3: Proposed mechanism of antifungal action.
Cytotoxic Activity

Amino alcohol derivatives have also been investigated for their potential as anticancer agents. [4]The cytotoxicity of these compounds is often attributed to their ability to induce apoptosis or interfere with cell cycle progression. The following table presents the cytotoxic activity of a series of simple amino alcohols against a rat hepatoma cell line.

Table 2: Cytotoxicity (NI₅₀, mM) of Simple Amino Alcohols in Fa32 Rat Hepatoma Cells

CompoundNI₅₀ (mM)
2-Amino-1-butanol14
4-Amino-2-butanol11
5-Amino-1-pentanol10
6-Amino-1-hexanol3
2-Amino-2-phenyl-1,3-propanediol3

Data adapted from a comparative analysis of amino alcohol cytotoxicity.[5]

Key SAR observations from this data include:

  • Increasing the carbon chain length generally leads to increased cytotoxicity.

  • The position of the hydroxyl and amino groups can influence toxicity.

  • The addition of a phenyl group significantly increases cytotoxicity.

This suggests that analogues of 1-Amino-2-(4-chlorophenyl)butan-2-ol with increased lipophilicity may exhibit enhanced cytotoxic activity.

Central Nervous System (CNS) Activity

The 4-chlorophenyl moiety is a common feature in drugs targeting the central nervous system, particularly those that interact with serotonin (5-HT) and dopamine receptors. [6][7]It is therefore plausible that analogues of 1-Amino-2-(4-chlorophenyl)butan-2-ol could modulate the activity of these neurotransmitter systems.

Serotonin Receptor Signaling:

G serotonin Serotonin (5-HT) receptor 5-HT Receptor (GPCR) serotonin->receptor g_protein G-Protein (Gαq/11, Gαi/o, Gαs) receptor->g_protein plc PLC g_protein->plc ac Adenylyl Cyclase g_protein->ac pip2 PIP₂ plc->pip2 camp cAMP ac->camp ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 ↑ Ca²⁺ ip3->ca2 pkc PKC dag->pkc response Cellular Response (e.g., MAPK, PI3K/Akt activation) ca2->response pkc->response pka PKA camp->pka pka->response

Figure 4: Simplified serotonin receptor signaling.

Dopamine Receptor Signaling:

G dopamine Dopamine d1_receptor D1-like Receptor (Gαs/olf-coupled) dopamine->d1_receptor d2_receptor D2-like Receptor (Gαi/o-coupled) dopamine->d2_receptor ac Adenylyl Cyclase d1_receptor->ac Stimulates d2_receptor->ac Inhibits camp_up ↑ cAMP ac->camp_up camp_down ↓ cAMP pka PKA camp_up->pka response Cellular Response (e.g., DARPP-32 phosphorylation) pka->response

Figure 5: Simplified dopamine receptor signaling.

Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized analogues, robust and reproducible biological assays are essential. The following protocols provide a framework for evaluating the antifungal and cytotoxic activities of these compounds.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Plate human cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate for 24 hours to allow for cell attachment. [5]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

    • Incubate the plates for 24-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark at 37°C. [8] * Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 1-Amino-2-(4-chlorophenyl)butan-2-ol scaffold provides a versatile platform for the design and synthesis of novel therapeutic agents. This guide has outlined a rational approach to the development of structural analogues, leveraging the principles of bioisosterism to explore the structure-activity landscape. The detailed protocols for synthesis and biological evaluation provide a practical framework for researchers to advance the development of these promising compounds.

Future work should focus on the synthesis of a diverse library of analogues and their systematic evaluation in a panel of biological assays. A deeper understanding of the mechanism of action, including the identification of specific molecular targets, will be crucial for the optimization of these compounds into clinical candidates. The exploration of their potential as CNS-active agents, given the prevalence of the chlorophenyl moiety in this therapeutic area, represents a particularly exciting avenue for future research.

References

  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
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  • Kocsis, B., et al. (2009). Antifungal unsaturated cyclic Mannich ketones and amino alcohols: study of mechanism of action. European Journal of Medicinal Chemistry, 44(5), 1823-1829.
  • Wang, Y., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 177, 374-385.
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  • Raut, S. V., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
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  • Monk, B. C., & Goff, D. A. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. mBio, 9(1), e02113-17.
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  • Venkateshappa, G., et al. (2020). Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived From α-Amino Acids. International Journal of Pharmaceutical Sciences and Drug Research, 12(1), 10-15.
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Exploratory

pharmacokinetics of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride Abstract This technical guide provides a comprehensive framework for the preclinical pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic characterization of the novel chemical entity, 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride. In the absence of published data for this specific molecule, this document establishes a predictive profile based on its structural similarity to other aminobutanol and chlorophenyl-containing compounds. More critically, it outlines a robust, multi-stage experimental workflow designed to rigorously define its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide is intended for researchers, scientists, and drug development professionals, offering a narrative that intertwines foundational pharmacokinetic principles with detailed, field-proven experimental protocols. The causality behind each methodological choice is explained to ensure a self-validating and scientifically sound approach to preclinical assessment, in alignment with regulatory expectations for Investigational New Drug (IND) submissions.[1][2][3]

Introduction and Foundational Concepts

The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is contingent upon a thorough understanding of its interaction with a biological system.[4] The discipline of pharmacokinetics (PK), which quantitatively describes the processes of absorption, distribution, metabolism, and excretion (ADME), forms the bedrock of this understanding.[4][5] 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is a small molecule featuring a chiral center, a primary amine, a tertiary alcohol, and a halogenated aromatic ring. These structural motifs suggest potential activity within the central nervous system (CNS) or other therapeutic areas where such pharmacophores are common.

A comprehensive preclinical PK profile is not merely a data-gathering exercise; it is essential for:

  • Informing Efficacy and Safety: Establishing a clear link between dose, exposure at the site of action, and the observed pharmacological and toxicological effects.[5]

  • Guiding Dose Selection: Data from animal PK studies are fundamental for optimizing dose selection and formulation strategies for first-in-human trials.[4][6]

  • Regulatory Compliance: Fulfilling the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration (FDA) for an Investigational New Drug (IND) application, which mandates a demonstration of reasonable safety based on preclinical data.[2][7]

This guide will first postulate the physicochemical and pharmacokinetic characteristics of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride based on its structure. It will then present a detailed, integrated experimental strategy to definitively elucidate these properties.

Postulated Physicochemical Properties and Their PK Implications

The ADME profile of a drug is intrinsically linked to its fundamental physicochemical properties. Based on its structure and data from analogous aminobutanol and 4-chlorophenyl compounds, we can predict a working profile for our target molecule.[8][9][10][11][12]

Table 1: Predicted Physicochemical Properties of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride

PropertyPredicted Value/RangeRationale & Pharmacokinetic Implication
Molecular Weight 236.14 g/mol (as HCl salt)Low molecular weight is generally favorable for oral absorption and distribution across membranes.
pKa Amine (pKa ~9-10), Alcohol (pKa >14)The primary amine will be predominantly protonated (charged) at physiological pH (7.4), which may reduce passive diffusion but can be a substrate for uptake transporters.
LogP (Octanol/Water) 1.5 - 2.5A moderate LogP suggests a balance between aqueous solubility for formulation and lipid solubility for membrane permeation, potentially allowing for oral absorption and blood-brain barrier penetration.
Aqueous Solubility High (as HCl salt)The hydrochloride salt form is expected to be highly soluble in water, which is advantageous for developing both oral and intravenous formulations.[8]

These predicted properties form the basis of our initial hypotheses. For instance, the moderate lipophilicity and low molecular weight suggest that oral bioavailability is plausible, but the high degree of ionization at physiological pH may limit passive absorption, making it a critical parameter to determine experimentally.

A Staged Framework for Experimental Pharmacokinetic Evaluation

A successful preclinical PK program follows a logical progression from high-throughput in vitro screens to definitive in vivo studies. This approach ensures that resources are used efficiently and that a comprehensive data package is assembled for regulatory submission.[1][13]

G cluster_0 Phase 1: In Vitro ADME Profiling cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: Data Integration & Modeling Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Metabolite_ID Metabolite Identification Metabolic_Stability->Metabolite_ID Permeability Permeability Assay (e.g., Caco-2) Rodent_PK Rodent PK Study (IV & PO) (Rat, Mouse) Permeability->Rodent_PK PPB Plasma Protein Binding PPB->Rodent_PK Bioavailability Oral Bioavailability (F%) Rodent_PK->Bioavailability Excretion Excretion Study (Urine, Feces) Rodent_PK->Excretion Tissue_Distribution Tissue Distribution Rodent_PK->Tissue_Distribution PK_Analysis Non-Compartmental Analysis (NCA) Rodent_PK->PK_Analysis PBPK PBPK Modeling (Optional) PK_Analysis->PBPK Human_Dose_Prediction Human Dose Prediction PK_Analysis->Human_Dose_Prediction PBPK->Human_Dose_Prediction Bioanalytical Bioanalytical Method Development & Validation Bioanalytical->Metabolic_Stability Bioanalytical->Rodent_PK

Caption: Integrated workflow for preclinical pharmacokinetic characterization.

Bioanalytical Method Development: The Cornerstone of PK Analysis

Accurate quantification of the drug and its metabolites in biological matrices is the foundation of any PK study.[14][15] A selective, sensitive, and reliable bioanalytical method must be developed and validated according to regulatory guidelines.[15][16] High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard for this purpose due to its superior sensitivity and selectivity.[16]

Protocol 1: LC-MS/MS Method Development & Validation in Plasma

  • Objective: To develop and validate a robust method for quantifying 1-Amino-2-(4-chlorophenyl)butan-2-ol in rodent plasma.

  • Instrumentation: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a UHPLC system.

  • Method Development:

    • Tuning: Infuse a standard solution of the compound to optimize MS parameters (e.g., precursor/product ion transitions, collision energy).

    • Chromatography: Select a suitable column (e.g., C18 reversed-phase) and mobile phase to achieve a sharp peak shape and separation from endogenous plasma components.

    • Sample Preparation: Evaluate protein precipitation, liquid-liquid extraction, and solid-phase extraction to minimize matrix effects and maximize recovery.[17] Protein precipitation is often the fastest method for initial development.

  • Validation (per FDA Guidance):

    • Selectivity: Analyze blank plasma from multiple sources to ensure no interference at the retention time of the analyte.

    • Calibration Curve: Establish linearity over the expected concentration range (e.g., 1-1000 ng/mL).

    • Accuracy & Precision: Determine intra- and inter-day accuracy and precision at multiple quality control (QC) levels (low, mid, high).

    • Recovery & Matrix Effect: Assess the efficiency of the extraction process and the impact of the biological matrix on ionization.

    • Stability: Evaluate the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

In Vitro Metabolism: A First Look at Metabolic Fate

In vitro assays provide an early, cost-effective assessment of a compound's metabolic stability and help identify the enzymes responsible for its clearance.[13][18] This information is crucial for predicting in vivo clearance and potential drug-drug interactions.[13]

Protocol 2: Liver Microsomal Stability Assay

  • Objective: To determine the intrinsic clearance (CLint) of the compound in liver microsomes.

  • Rationale: Liver microsomes contain a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[19] A high clearance in this assay suggests rapid hepatic metabolism in vivo.

  • Methodology:

    • Incubation: Incubate the compound (e.g., at 1 µM) with pooled liver microsomes (from human and relevant preclinical species, e.g., rat) and the necessary cofactor (NADPH) at 37°C.

    • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analysis: Quantify the remaining parent compound at each time point using the validated LC-MS/MS method.

    • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance.

Predicted Metabolic Pathways

The structure of 1-Amino-2-(4-chlorophenyl)butan-2-ol presents several sites for metabolic attack. Based on known biotransformation pathways for similar structures, we can predict a metabolic map.[20][21][22][23]

  • Phase I Reactions:

    • Aromatic Hydroxylation: Oxidation of the 4-chlorophenyl ring, catalyzed by CYP enzymes, is a common pathway for chlorophenyl-containing compounds.[20][22]

    • N-deamination/Oxidation: The primary amino group can be a substrate for monoamine oxidases (MAOs) or CYPs, leading to oxidative deamination.

    • Oxidation of the Butyl Chain: Hydroxylation at positions on the ethyl group.

  • Phase II Reactions:

    • Glucuronidation: The tertiary alcohol and any newly formed hydroxyl groups can be conjugated with glucuronic acid by UGT enzymes.[19]

    • Sulfation: Phenolic metabolites can undergo sulfation by SULT enzymes.[19]

G cluster_phase1 Phase I Metabolism (CYPs, MAO) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 1-Amino-2-(4-chlorophenyl)butan-2-ol Metabolite_A Aromatic Hydroxylation (Hydroxylated Metabolite) Parent->Metabolite_A Metabolite_B Oxidative Deamination (Ketone Metabolite) Parent->Metabolite_B Excretion Excretion (Urine, Bile) Parent->Excretion Unchanged Metabolite_C Glucuronide Conjugate Metabolite_A->Metabolite_C Metabolite_D Sulfate Conjugate Metabolite_A->Metabolite_D Metabolite_B->Excretion Metabolite_C->Excretion Metabolite_D->Excretion

Caption: Predicted metabolic pathways for the target compound.

In Vivo Pharmacokinetics: The Definitive Study

In vivo studies in animal models provide the complete picture of a drug's ADME profile in a living system.[4][5] These studies are essential for calculating key PK parameters that will be used to predict the human pharmacokinetic profile.[5] The choice of animal model is critical and should be based on similarities in drug metabolism to humans where possible.[2][24] The rat is a common and appropriate starting species for non-rodent IND-enabling studies.[6]

Protocol 3: Intravenous and Oral PK Study in Sprague-Dawley Rats

  • Objective: To determine the key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), elimination half-life (t½), and oral bioavailability (F%).

  • Study Design:

    • Animals: Male Sprague-Dawley rats (n=3-4 per group), potentially with jugular vein cannulation to facilitate serial blood sampling.[6]

    • Group 1 (IV): Administer a single intravenous bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Sampling:

    • Collect sparse blood samples (approx. 100 µL) at pre-dose and multiple post-dose time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify plasma concentrations using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

    • Key Parameters:

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

      • Vd (Volume of Distribution): The apparent volume into which the drug distributes.

      • t½ (Half-life): The time required for the plasma concentration to decrease by half.

      • Cmax & Tmax: The peak plasma concentration and the time to reach it (for oral dose).

      • F% (Oral Bioavailability): Calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Table 2: Key Pharmacokinetic Parameters for Evaluation

ParameterAbbreviationDescriptionImportance
Area Under the CurveAUCTotal systemic exposure to the drug over time.Core metric for assessing exposure in efficacy and toxicology studies.[25]
ClearanceCLRate of drug elimination from the body.Determines the maintenance dose rate required to achieve a target steady-state concentration.
Volume of DistributionVdApparent space in the body available to contain the drug.Indicates the extent of drug distribution into tissues versus remaining in plasma.
Elimination Half-LifeTime taken for the drug concentration to reduce by 50%.Dictates the dosing interval and the time to reach steady-state.
Oral BioavailabilityF%The fraction of an oral dose that reaches systemic circulation.Critical for determining a viable oral dose and formulation strategy.[26]

Conclusion and Future Directions

This guide outlines a predictive and experimental framework for characterizing the . By systematically progressing from physicochemical predictions to validated bioanalytical methods, in vitro metabolic assays, and definitive in vivo animal studies, a comprehensive and reliable data package can be generated. This rigorous, step-wise approach provides the necessary insights to understand the compound's disposition, supports the design of subsequent efficacy and toxicology studies, and ultimately forms a critical component of the regulatory submission required to advance this promising new chemical entity toward clinical trials.

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Foundational

An In-depth Technical Guide to 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride: A Postulated History and Synthetic Exploration

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the synthesis and plausible history of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride, a tert...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the synthesis and plausible history of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride, a tertiary amino alcohol of potential interest in medicinal chemistry. In the absence of specific literature detailing its discovery, this document proposes a logical synthetic pathway based on fundamental principles of organic chemistry. We will explore the history and preparation of the key precursors and reagents, providing a comprehensive understanding of its likely origins. Furthermore, this guide situates the target molecule within the broader and historically significant class of aryl amino alcohols, highlighting their importance in drug discovery and development.

Introduction: The Enigma of a Molecule

The history of chemistry is replete with molecules that, while structurally intriguing, lack a documented trail of discovery. 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is one such compound. A search of the scientific and patent literature reveals no specific mention of its initial synthesis or historical development. However, its structure—a chiral tertiary alcohol bearing a 4-chlorophenyl group and an amino functional group—places it firmly within the well-established class of aryl amino alcohols. This family of compounds has a rich history in medicinal chemistry, with many members exhibiting significant biological activity.[1]

This guide, therefore, takes a unique approach. By deconstructing the molecule, we can postulate a highly probable synthetic route and, in doing so, construct a plausible history based on the development of its constituent parts and the chemical reactions that would bring them together. For the intended audience of researchers and drug development professionals, this provides not only a practical guide to the molecule's synthesis but also a valuable case study in retrosynthetic analysis and the contextual history of organic synthesis.

Postulated Synthesis: A Retrosynthetic Approach

The structure of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride lends itself to a classic and robust method for the formation of tertiary alcohols: the Grignard reaction.[2][3] This powerful carbon-carbon bond-forming reaction, discovered by Victor Grignard in 1900, remains a cornerstone of organic synthesis.[4][5]

Our retrosynthetic analysis points to two key precursors:

  • 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride: An α-amino ketone that provides the chlorophenyl and aminomethyl moieties.

  • Ethylmagnesium bromide: A Grignard reagent that would introduce the ethyl group and form the tertiary alcohol.

The proposed forward synthesis is a two-step process involving the Grignard reaction followed by an acidic workup to yield the hydrochloride salt.

G cluster_0 Postulated Synthesis of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride precursor1 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride intermediate Magnesium alkoxide intermediate precursor1->intermediate Grignard Reaction precursor2 Ethylmagnesium bromide (Grignard Reagent) precursor2->intermediate product 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride intermediate->product Acidic Workup (HCl) G cluster_1 Relationship of Target Molecule to Bioactive Aryl Amino Alcohols target 1-Amino-2-(4-chlorophenyl)butan-2-ol scaffold Aryl Amino Alcohol Scaffold target->scaffold drug1 Mefloquine (Antimalarial) scaffold->drug1 drug2 Propranolol (Beta-blocker) scaffold->drug2 drug3 Salbutamol (Bronchodilator) scaffold->drug3

Caption: Contextual placement of the target molecule.

Conclusion

While the specific discovery and historical timeline of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride remain elusive, a scientifically robust narrative of its likely origin can be constructed through an understanding of fundamental organic reactions and the history of its constituent parts. The postulated synthesis via a Grignard reaction between 2-Amino-1-(4-chlorophenyl)ethanone and ethylmagnesium bromide is a testament to the enduring power of this century-old reaction.

For the modern researcher, this molecule represents a potentially valuable building block for the synthesis of novel compounds. Its placement within the esteemed class of aryl amino alcohols suggests a high potential for biological activity, warranting further investigation. This guide has provided a comprehensive technical overview, blending postulated history with practical synthetic protocols, to empower further research and development in this area.

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  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube.
  • PubMed. (2016, December 15).
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  • Ashenhurst, J. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry.
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Exploratory

An In-depth Technical Guide to 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride for Researchers and Drug Development Professionals

Foreword: Navigating the Landscape of Novel Chiral Amino Alcohols In the realm of medicinal chemistry and drug development, the exploration of novel chiral molecules is a cornerstone of innovation. Aryl amino alcohols, i...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Novel Chiral Amino Alcohols

In the realm of medicinal chemistry and drug development, the exploration of novel chiral molecules is a cornerstone of innovation. Aryl amino alcohols, in particular, represent a privileged scaffold found in numerous biologically active compounds. This guide focuses on a specific, yet under-documented molecule: 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride . While a dedicated CAS number for this hydrochloride salt has not been readily identified in public databases as of the time of this writing, its structural components suggest significant potential for biological activity, drawing parallels with known pharmacophores.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in this and structurally related compounds. We will delve into its chemical identity, plausible synthetic routes based on established organic chemistry principles, robust analytical methodologies for its characterization, and a discussion of its potential applications. The insights provided herein are synthesized from established literature on analogous compounds, offering a predictive and practical framework for its investigation.

Chemical Identity and Physicochemical Properties

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is a chiral amino alcohol. The presence of a stereocenter at the carbon bearing the hydroxyl group and the 4-chlorophenyl group implies the existence of (R) and (S) enantiomers. The hydrochloride salt form is intended to improve the solubility and stability of the parent compound.

Structural Information:

  • IUPAC Name: 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride

  • Molecular Formula: C₁₀H₁₅Cl₂NO

  • Molecular Weight: 236.14 g/mol

  • Structure of the Free Base:

A search on PubChemLite for the free base, 1-amino-2-(4-chlorophenyl)butan-2-ol, provides foundational structural data, although a CAS number is not listed.[1] For the closely related analogue, 1-Amino-2-(4-chlorophenyl)propan-2-ol, a CAS number of 802565-41-9 has been assigned, and its properties can serve as a useful reference point.[2]

Table 1: Predicted Physicochemical Properties of 1-Amino-2-(4-chlorophenyl)butan-2-ol (Free Base)

PropertyPredicted ValueData Source Analogy
LogP 2.3Analogous aryl amino alcohols
pKa (strongest basic) 9.5General amino alcohols
pKa (strongest acidic) 13.8General amino alcohols
Boiling Point ~300 °C at 760 mmHgPredicted for similar structures
Solubility Sparingly soluble in water, soluble in organic solvents like methanol and ethanol. The hydrochloride salt is expected to have higher aqueous solubility.General properties of amino alcohols and their salts

Synthesis of 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride: A Plausible Approach

The synthesis of chiral amino alcohols is a well-established field in organic chemistry.[3] A common and effective strategy involves the asymmetric addition of a nucleophile to a prochiral ketone. Below is a proposed synthetic pathway for 1-Amino-2-(4-chlorophenyl)butan-2-ol, leveraging known methodologies.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic disconnection of the target molecule points to 1-(4-chlorophenyl)butan-1-one as a readily available starting material. The key steps would involve the introduction of a protected amino group and the creation of the chiral center.

G Target 1-Amino-2-(4-chlorophenyl)butan-2-ol Intermediate1 N-protected aminoketone Target->Intermediate1 Deprotection & Salt Formation Reagent3 Deprotection (e.g., Hydrogenolysis for benzyl group) FinalProduct 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride Salt Formation (HCl) StartingMaterial 1-(4-chlorophenyl)butan-1-one Intermediate1->StartingMaterial Functional Group Interconversion Reagent2 Asymmetric Reduction (e.g., with a chiral reducing agent like CBS catalyst) Reagent1 1. α-bromination 2. Amination (e.g., with benzylamine)

Caption: Proposed Retrosynthetic Pathway for 1-Amino-2-(4-chlorophenyl)butan-2-ol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar chiral amino alcohols.

Step 1: Synthesis of 2-Amino-1-(4-chlorophenyl)butan-1-one (as a protected intermediate)

  • α-Bromination: To a solution of 1-(4-chlorophenyl)butan-1-one (1.0 eq) in a suitable solvent (e.g., diethyl ether or chloroform), add bromine (1.0 eq) dropwise at 0 °C. The reaction is monitored by TLC until the starting material is consumed.

  • Amination: The crude α-bromo ketone is then reacted with a suitable amine (e.g., benzylamine, 2.2 eq) in a polar aprotic solvent like acetonitrile at room temperature. The reaction mixture is stirred for 24 hours.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Asymmetric Reduction to form N-protected 1-Amino-2-(4-chlorophenyl)butan-2-ol

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), a chiral catalyst such as a Corey-Bakshi-Shibata (CBS) catalyst is prepared or a commercial solution is used.

  • Reduction: The protected amino ketone from Step 1 is dissolved in an anhydrous solvent (e.g., THF) and cooled to the appropriate temperature (e.g., -78 °C or 0 °C depending on the catalyst). The chiral reducing agent (e.g., borane-dimethyl sulfide complex) is added slowly, followed by the CBS catalyst. The reaction progress is monitored by TLC.

  • Quenching and Work-up: Once the reaction is complete, it is carefully quenched with methanol, followed by the addition of dilute HCl. The product is extracted, and the organic layer is washed, dried, and concentrated.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Deprotection: If a benzyl protecting group was used, it can be removed by hydrogenolysis. The protected amino alcohol is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete.

  • Salt Formation: The catalyst is filtered off, and the filtrate is treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.

  • Purification: The resulting solid is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum to yield 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride.

Analytical Characterization

The structural elucidation and purity assessment of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride would rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be crucial for confirming the presence of the aromatic (4-chlorophenyl), ethyl, and aminomethyl protons, as well as the hydroxyl proton. The splitting patterns and integration values would provide detailed structural information.

    • ¹³C NMR would confirm the number of unique carbon atoms and their chemical environments.

    • Chiral NMR analysis, using a chiral solvating agent, could be employed to determine the enantiomeric excess of the final product.[3]

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. Electrospray ionization (ESI) would be a suitable ionization technique.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy would identify the key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-Cl stretch of the chlorophenyl group.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with a C18 column would be the primary method for assessing the purity of the compound.

    • Chiral HPLC is the gold standard for separating and quantifying the enantiomers. A chiral stationary phase (CSP) specifically designed for separating chiral amines and alcohols would be used.[4][5]

G cluster_0 Sample Preparation cluster_1 Chiral HPLC Analysis cluster_2 Data Analysis Sample Synthesized Compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject onto Chiral Column Filtration->Injection Separation Isocratic or Gradient Elution Injection->Separation Detection UV Detector (e.g., 220 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Integrate Peaks of Enantiomers Chromatogram->PeakIntegration ee_Calculation Calculate Enantiomeric Excess (% ee) PeakIntegration->ee_Calculation

Caption: Workflow for the Chiral Purity Analysis of 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride by HPLC.

Potential Applications in Drug Development

The structural motifs within 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride suggest several potential avenues for investigation in drug discovery and development.

  • Antifungal and Antibacterial Agents: Aryl amino alcohols are known to possess antimicrobial properties.[6] The specific combination of the 4-chlorophenyl group and the amino butanol backbone could be explored for activity against various bacterial and fungal strains.[7]

  • Central Nervous System (CNS) Activity: The phenethylamine backbone is a common feature in many CNS-active drugs. The structural similarity of the target compound to known psychoactive substances warrants investigation into its potential effects on neurotransmitter systems.

  • Chiral Ligands in Asymmetric Synthesis: Chiral amino alcohols are widely used as ligands in asymmetric catalysis. The enantiomerically pure forms of this compound could be evaluated for their efficacy in promoting stereoselective transformations.

Conclusion and Future Directions

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride, while not extensively documented, represents a molecule of significant interest for chemical and pharmaceutical research. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, plausible synthetic routes, and robust analytical methodologies for its characterization. The proposed synthetic and analytical protocols are grounded in well-established chemical principles and offer a solid starting point for any research program focused on this compound.

Future work should focus on the successful synthesis and isolation of this compound, followed by a thorough analytical characterization to confirm its structure and stereochemistry. A definitive assignment of a CAS number would be a crucial step in its formal documentation. Subsequently, a systematic evaluation of its biological activities could uncover novel therapeutic applications. The insights and methodologies presented in this guide are intended to facilitate and accelerate these research endeavors.

References

  • Chemical Science (RSC Publishing). (2021, May 25). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. [Link]

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Pharmacological Activity of Amino Alcohols of the Indole Series. [Link]

  • PMC. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. [Link]

  • Vapourtec. (2022, March 28). Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]

  • MDPI. (2022, March 22). Amino Alcohols as Potential Antibiotic and Antifungal Leads. [Link]

  • PubChemLite. (n.d.). 1-amino-2-(4-chlorophenyl)butan-2-ol hydrochloride (C10H14ClNO). [Link]

  • EPA. (2025, October 15). 1-Amino-2-(4-chlorophenyl)propan-2-ol Properties. [Link]

  • PMC. (2024, February 19). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. [Link]

  • PubMed. (2019, September 1). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. [Link]

  • LCGC International. (2016, October 1). Contemporary Analysis of Chiral Molecules. [Link]

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Foundational

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride solubility data

An In-depth Technical Guide Topic: A Comprehensive Technical Guide to the Solubility Profiling of 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: A Comprehensive Technical Guide to the Solubility Profiling of 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is a small molecule whose hydrochloride salt form suggests a strategy to improve the aqueous solubility of the parent free base. Solubility is a critical determinant of a drug candidate's bioavailability and subsequent therapeutic efficacy.[1] Due to the limited availability of public-domain experimental data for this specific compound[2], this guide serves as a comprehensive framework for its solubility characterization. As a Senior Application Scientist, this document provides not only the requisite experimental protocols but also the underlying theoretical principles and interpretive logic essential for a robust drug development program. We will explore the pivotal roles of pH, pKa, and the common ion effect, and detail systematic procedures for determining thermodynamic, pH-dependent, and kinetic solubility. The objective is to empower researchers to generate a complete solubility profile, enabling informed decisions in formulation and preclinical development.

Compound Overview and Theoretical Foundation

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is the salt formed from the reaction of the weakly basic parent amine with hydrochloric acid.[3] This strategy is employed for approximately 50% of marketed small molecule drugs to enhance dissolution rates and aqueous solubility. The structure combines a polar primary amine (protonated in the salt form), a hydroxyl group, and a non-polar 4-chlorophenyl moiety and butyl chain. This amphiphilic nature suggests a complex solubility behavior dependent on the surrounding medium.

Table 1: Physicochemical Properties of 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride

PropertyValueSource
Molecular Formula C₁₀H₁₅Cl₂NOPubChem[2]
Molecular Weight 236.14 g/mol PubChem[2]
Predicted XlogP 1.5PubChem[2]
Structure CCC(CN)(C1=CC=C(C=C1)Cl)O.ClPubChem[2]
The Critical Role of pH and pKa

For a salt of a weak base, solubility is fundamentally pH-dependent. At low pH, the equilibrium favors the protonated, more soluble species. As the pH increases and approaches the pKa of the primary amine, the compound begins to deprotonate, leading to the precipitation of the less soluble free base.[4] A stable salt form is generally achieved when the pKa of the base is at least two pH units higher than the pKa of the counter-ion acid.[5] The relationship between pH, pKa, and the concentrations of the ionized and neutral species is described by the Henderson-Hasselbalch equation.

The Common Ion Effect

The dissolution of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride in an aqueous medium is an equilibrium process. The presence of a common ion, such as chloride from gastrointestinal fluids or buffered media, can shift this equilibrium, suppressing the overall solubility of the salt.[6] This is a critical consideration for predicting in-vivo performance, as the high chloride concentration in gastric fluid can impact the dissolution of hydrochloride salts.[6]

Salt Disproportionation

A significant risk in formulation development is salt disproportionation, a process where the more soluble salt reverts to its poorly soluble free base form.[7] This is thermodynamically favored when the microenvironmental pH (pHm) rises above the pH of maximum solubility (pHmax) of the salt.[8] Factors such as moisture, temperature, and interactions with alkaline excipients can accelerate this process, compromising the stability and bioavailability of the drug product.[7][8]

Experimental Protocols for Comprehensive Solubility Assessment

A multi-faceted experimental approach is necessary to fully characterize the solubility profile. The following protocols are designed to provide a complete picture, from thermodynamic equilibrium to kinetic behavior in various solvent systems.

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method determines the saturated, thermodynamic solubility of the compound, a crucial parameter for biopharmaceutical classification and formulation.[9]

Methodology:

  • Preparation: Prepare a series of buffered solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4) and purified water.

  • Addition of Compound: Add an excess amount of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride to a known volume of each solution in separate, sealed vials. The presence of undissolved solid must be visually confirmed.

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

  • Sample Separation: After equilibration, allow the suspensions to settle. Withdraw an aliquot and separate the dissolved compound from the solid material via ultracentrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially inflated results.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Express the solubility in mg/mL or µg/mL.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Prepare Buffer Solutions B Add Excess Compound to Vials A->B C Equilibrate in Shaker Bath (24-48h, Constant Temp) B->C D Separate Solid/Liquid (Centrifuge/Filter) C->D E Quantify Supernatant (HPLC-UV) D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for Thermodynamic Equilibrium Solubility Determination.

Protocol: pH-Solubility Profiling

This experiment maps the compound's solubility across a physiologically relevant pH range, providing critical insights for predicting its behavior in the gastrointestinal tract.

Methodology:

  • Buffer System: Prepare a series of buffers covering a wide pH range (e.g., from pH 1.0 to 10.0 in 1.0 pH unit increments).

  • Solubility Measurement: Apply the Shake-Flask Method (Protocol 2.1) for each prepared buffer.

  • Data Plotting: Plot the logarithm of the measured solubility (Log S) on the y-axis against the corresponding pH value on the x-axis.

  • Profile Analysis: Analyze the resulting graph to identify the salt solubility plateau, the pHmax (the point where solubility begins to drop), and the intrinsic solubility (S₀) of the free base at higher pH values.

pH_Solubility_Profile y_axis Log (Solubility) y_axis->origin x_axis pH origin->x_axis p1 p2 p1->p2 p3 p2->p3 note1 Salt Solubility Plateau note2 pHmax p4 p3->p4 p5 p4->p5 note3 Free Base Intrinsic Solubility (S₀)

Caption: Expected pH-Solubility Profile for a Weak Base Hydrochloride Salt.

Protocol: Screening in Organic Solvents and Co-Solvent Systems

Understanding solubility in non-aqueous systems is vital for developing analytical methods, synthetic routes, and non-aqueous formulations.

Methodology:

  • Solvent Selection: Select a panel of common organic solvents with varying polarities (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane).

  • Qualitative Assessment:

    • Add approximately 1-2 mg of the compound to 1 mL of each solvent in a clear vial.

    • Vortex for 1-2 minutes at room temperature.

    • Visually classify as 'Soluble', 'Partially Soluble', or 'Insoluble'.

  • Quantitative Assessment (Gravimetric):

    • For solvents where the compound appears soluble, prepare a saturated solution by adding excess solute and equilibrating as in Protocol 2.1.

    • Carefully pipette a known volume (e.g., 1.0 mL) of the clear supernatant into a pre-weighed vessel.

    • Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

    • Weigh the vessel containing the dried residue. The difference in weight corresponds to the amount of dissolved solute.[1]

  • Co-Solvent Systems: Repeat the assessment using binary mixtures (e.g., Ethanol/Water, DMSO/Water) at various ratios to identify potential formulation vehicles.[10]

Data Interpretation and Implications for Development

The data generated from these protocols must be synthesized to guide the drug development process.

Table 2: Template for Summarizing Solubility Data

Solvent/Buffer SystempHTemperature (°C)Solubility (mg/mL)Method
Purified Water~6-725[Experimental Value]Shake-Flask
0.1 N HCl1.237[Experimental Value]Shake-Flask
Acetate Buffer4.537[Experimental Value]Shake-Flask
Phosphate Buffer6.837[Experimental Value]Shake-Flask
EthanolN/A25[Experimental Value]Gravimetric
DMSON/A25[Experimental Value]Gravimetric
Analysis of Findings
  • High Aqueous Solubility at Low pH: Confirms the benefit of the hydrochloride salt form for dissolution in the stomach.

  • Sharp Decrease in Solubility: A significant drop in solubility around a specific pH indicates the pKa and highlights the risk of precipitation as the compound transits from the stomach to the intestine.[11]

  • Low Intrinsic Solubility (S₀): If the solubility of the free base is very low, it may indicate that absorption is dissolution rate-limited, potentially requiring enabling formulation technologies like amorphous solid dispersions or particle size reduction.[]

  • Organic Solvent Solubility: This data informs the selection of solvents for recrystallization, purification, and the development of liquid formulations or analytical methods.[13]

G cluster_intrinsic Intrinsic Properties cluster_environmental Environmental Factors Solubility Solubility Profile of 1-Amino-2-(4-chlorophenyl) butan-2-ol HCl pKa pKa of Amine Solubility->pKa Determined by S0 Intrinsic Solubility (S₀) of Free Base Solubility->S0 Determined by Crystal Crystal Lattice Energy Solubility->Crystal Determined by pH Solution pH Solubility->pH Influenced by Temp Temperature Solubility->Temp Influenced by CommonIon Common Ion (Cl⁻) Solubility->CommonIon Influenced by Solvents Co-solvents & Excipients Solubility->Solvents Influenced by

Caption: Key Factors Influencing the Compound's Aqueous Solubility.

Conclusion

While specific solubility data for 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is not readily published, a systematic and principled approach can generate a comprehensive and reliable solubility profile. By employing the thermodynamic, pH-dependent, and solvent-screening protocols detailed in this guide, researchers can elucidate the compound's fundamental physicochemical properties. This knowledge is not merely academic; it is the foundation upon which rational formulation design, analytical method development, and successful preclinical progression are built. Understanding the interplay between the compound's intrinsic properties and its environment is paramount to mitigating risks like precipitation and disproportionation, ultimately advancing a more robust and developable drug candidate.

References

  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Retrieved from Sigma-Aldrich website.

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  • Chang, Z. L., & Papendick, V. E. (1976). Simple and rapid determination of a new pharmaceutically active amine hydrochloride. Journal of Pharmaceutical Sciences, 65(10), 1543-5.[18]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-Chloro-4-(4-chlorophenyl)butan-2-ol Properties. EPA CompTox Chemicals Dashboard.[19]

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Protocols & Analytical Methods

Method

Application Note: Synthesis &amp; Characterization of 1-Amino-2-(4-chlorophenyl)butan-2-ol HCl

This Application Note provides a validated, high-purity synthesis protocol for 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride . This compound is a critical reference standard and intermediate in the development of mo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-purity synthesis protocol for 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride . This compound is a critical reference standard and intermediate in the development of monoamine reuptake inhibitors and structurally related anorectic agents (e.g., acyclic analogs of Sibutramine metabolites).

This guide prioritizes the Cyanosilylation-Reduction Route , chosen for its superior safety profile and yield compared to traditional HCN methods, particularly for hindered aryl ketones.

Abstract & Scope

This protocol details the synthesis of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride (CAS: 1033807-68-9 / Generic structure match) starting from 4'-chloropropiophenone. The method employs a Lewis-acid catalyzed cyanosilylation followed by lithium aluminum hydride (LAH) reduction. This route avoids the use of gaseous HCN and minimizes retro-cyanohydrin decomposition, ensuring high yield and purity (>98%).

Target Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists. Primary Application: Reference standard generation, metabolite identification, and structure-activity relationship (SAR) studies for beta-amino alcohol pharmacophores.

Safety & Hazard Critical Control Points

WARNING: High-Risk Reagents Used.

  • Trimethylsilyl Cyanide (TMSCN): Fatal if swallowed, inhaled, or absorbed through skin. Hydrolyzes rapidly to release Hydrogen Cyanide (HCN) gas upon contact with moisture/acid. Must be handled in a functioning fume hood with cyanide antidote kit available.

  • Lithium Aluminum Hydride (LiAlH4): Pyrophoric. Reacts violently with water. Use only dry solvents under inert atmosphere (Argon/Nitrogen).

  • Waste Disposal: All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) at pH >10 prior to disposal.

Reaction Logic & Pathway

The synthesis circumvents the thermodynamic instability of free cyanohydrins by trapping the intermediate as a silyl ether. This "protected" intermediate is robust against the retro-aldol-type reversion often seen with free cyanohydrins during heating.

SynthesisPathway cluster_safety Critical Safety Barrier Start 4'-Chloropropiophenone (C9H9ClO) Step1 TMS-Cyanohydrin Intermediate (Stable Ether) Start->Step1 TMSCN, ZnI2 (cat.) DCM, 0°C to RT (Nucleophilic Addition) Step2 Free Beta-Amino Alcohol (Base Form) Step1->Step2 LiAlH4 (2.5 eq) THF, Reflux (Nitrile Reduction & Desilylation) End 1-Amino-2-(4-chlorophenyl)butan-2-ol HCl (Final Salt) Step2->End HCl (gas) or 4M HCl/Dioxane Et2O, 0°C (Salt Formation)

Figure 1: Synthetic pathway utilizing the silyl-cyanohydrin trap to prevent reversibility.[1]

Experimental Protocol

Phase 1: Cyanosilylation (Formation of the Nitrile)

Objective: Convert 4'-chloropropiophenone to 2-(4-chlorophenyl)-2-((trimethylsilyl)oxy)butanenitrile.

Reagents:

  • 4'-Chloropropiophenone (16.86 g, 100 mmol)

  • Trimethylsilyl cyanide (TMSCN) (11.9 g, 15.0 mL, 120 mmol, 1.2 eq)

  • Zinc Iodide (ZnI2) (320 mg, 1.0 mmol, 1 mol%)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Charging: Add ZnI2 and anhydrous DCM under nitrogen flow. Add 4'-chloropropiophenone. Stir until dissolved.

  • Addition: Cool the mixture to 0°C (ice bath). Add TMSCN dropwise via syringe over 15 minutes. Caution: Do not rush; exotherm control is vital.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The ketone spot (Rf ~0.5) should disappear, replaced by the less polar silyl ether (Rf ~0.8).

  • Workup: Solvent is removed under reduced pressure (rotary evaporator) to yield the crude silyl cyanohydrin as a viscous yellow oil.

    • Note: Purification is rarely necessary. The crude oil is sufficiently pure (>95%) for reduction. Do not distill (risk of HCN release).

Phase 2: Reduction (Nitrile to Amine)

Objective: Reduce the nitrile group to a primary amine and cleave the silyl ether.

Reagents:

  • Crude Silyl Cyanohydrin (from Phase 1)

  • Lithium Aluminum Hydride (LiAlH4) (2.0 M in THF, 125 mL, 250 mmol, 2.5 eq)

  • Tetrahydrofuran (THF) (anhydrous, 200 mL)

Procedure:

  • Setup: Equip a 1 L three-neck RBF with a reflux condenser, addition funnel, and nitrogen inlet.

  • LAH Prep: Charge anhydrous THF (100 mL) and LiAlH4 solution into the flask. Cool to 0°C.[2]

  • Addition: Dissolve the crude silyl cyanohydrin in anhydrous THF (100 mL). Transfer to the addition funnel. Add dropwise to the LAH suspension over 30–45 minutes. Expect vigorous gas evolution (H2).

  • Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 8–12 hours. The solution usually turns grey/cloudy.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 10 mL Water (dropwise, very slow)

    • 10 mL 15% NaOH solution

    • 30 mL Water

  • Isolation: Stir the resulting white granular suspension for 30 minutes. Filter through a Celite pad. Wash the pad with THF (2 x 50 mL).

  • Concentration: Dry the filtrate over Na2SO4, filter, and concentrate in vacuo to yield the free amine base as a pale yellow oil.

Phase 3: Salt Formation & Purification

Objective: Isolate the stable hydrochloride salt.

Procedure:

  • Dissolve the crude amine base in Diethyl Ether (100 mL).

  • Cool to 0°C.

  • Add 4M HCl in Dioxane (30 mL) dropwise with vigorous stirring. A white precipitate will form immediately.

  • Stir for 30 minutes at 0°C.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold Ether (3 x 20 mL).

  • Recrystallization: Recrystallize from Isopropanol/Ethanol (1:1) if necessary to achieve >99% purity.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Quality Control & Characterization

Expected Data
ParameterSpecificationNotes
Appearance White crystalline solidHygroscopic; store with desiccant.
Melting Point 215–218°C (dec)Decomposition varies with heating rate.
Mass Spec (ESI+) m/z = 200.1 [M+H]+Base peak (Free base MW = 199.68).
Purity (HPLC) > 98.5%Area % at 210 nm.
1H NMR Interpretation (400 MHz, DMSO-d6)
  • δ 8.10 (br s, 3H): -NH3+ (Ammonium protons).

  • δ 7.45 (d, J=8.5 Hz, 2H): Aromatic protons (ortho to Cl).

  • δ 7.38 (d, J=8.5 Hz, 2H): Aromatic protons (meta to Cl).

  • δ 5.65 (s, 1H): -OH (Tertiary alcohol, exchangeable).

  • δ 3.05 (m, 2H): -CH2-N (Diastereotopic methylene protons).

  • δ 1.85 (m, 2H): -CH2-CH3 (Methylene of ethyl group).

  • δ 0.75 (t, J=7.4 Hz, 3H): -CH3 (Methyl of ethyl group).

Troubleshooting Guide

Troubleshooting Problem1 Low Yield in Step 1 Sol1 Check Reagents: TMSCN quality is critical. Ensure ZnI2 is dry. Problem1->Sol1 Problem2 Incomplete Reduction (Amide/Imine peaks) Sol2 Increase Reflux Time Use fresh LAH. Ensure anhydrous conditions. Problem2->Sol2 Problem3 Sticky/Oily Salt Sol3 Solvent Choice: Use Et2O for precipitation. Avoid water in HCl source. Problem3->Sol3

Figure 2: Diagnostic flow for common synthetic issues.

References

  • Gassman, P. G., & Talley, J. J. (1978). "Cyanohydrins.[3][4][5][6] A general synthesis of cyanohydrin trimethylsilyl ethers." Tetrahedron Letters, 19(40), 3773-3776.

  • Mai, K., & Patil, G. (1984). "Facile synthesis of cyanohydrin trimethylsilyl ethers catalyzed by zinc iodide." The Journal of Organic Chemistry, 49(10), 1843-1845.

  • Ciganek, E. (1992). "Reduction of Nitriles to Amines." Organic Reactions, 42, 301. (Standard reference for LAH reductions of nitriles).
  • Sibutramine Metabolite Synthesis Context:Journal of Medicinal Chemistry, 2000, 43(10), 1969–1974.

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride

A Note to the Researcher A comprehensive review of scientific literature reveals no established applications or protocols for the use of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride in cell culture. This document,...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher

A comprehensive review of scientific literature reveals no established applications or protocols for the use of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride in cell culture. This document, therefore, serves as a foundational guide for the initial characterization of this novel compound. The protocols provided are based on established methodologies for evaluating new chemical entities in a cell culture context. As the biological effects of this compound are unknown, it is imperative to proceed with caution, treating it as a potentially hazardous substance at all times.[1][2][3][4]

PART 1: Compound Handling, Safety, and Solution Preparation

Safety First: Handling an Unknown Chemical Entity

Given the absence of toxicological data, all handling of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride must adhere to the highest safety standards. Assume the compound is toxic and handle it accordingly.[1][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[1]

  • Ventilation: Handle the solid compound and prepare stock solutions within a certified chemical fume hood to prevent inhalation of airborne particles.[1][2]

  • Spill and Disposal: Have a spill kit ready. Dispose of the compound and any contaminated materials in accordance with your institution's hazardous waste disposal regulations.[1]

  • Labeling: All containers, including stock solutions, aliquots, and even temporary dilutions in test tubes, must be clearly labeled with the full chemical name, concentration, solvent, date, and your initials.[3][5]

Storage and Stability

The hydrochloride salt form suggests that the compound is likely a crystalline solid. For optimal stability, store the solid compound in a tightly sealed container, protected from light and moisture, in a cool, dry place. Refer to the supplier's datasheet for any specific storage temperature recommendations.

Protocol: Preparation of a 10 mM Master Stock Solution

The hydrochloride salt form often confers solubility in aqueous solutions.[6] However, for high-concentration stocks used in cell culture, Dimethyl Sulfoxide (DMSO) is a common solvent that readily permeates cell membranes. The first step is to test solubility.

Materials:

  • 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance and weigh paper

  • Vortex mixer

Procedure:

  • Solubility Test (Microscale): Before preparing the full stock, test solubility. Weigh approximately 1 mg of the compound and attempt to dissolve it in 100 µL of sterile water. If it does not fully dissolve, test solubility in DMSO.

  • Weighing: In a chemical fume hood, carefully weigh out a precise amount of the compound (e.g., 5 mg). The molecular weight is required for accurate molarity calculation; if not provided by the manufacturer, it must be calculated from the chemical formula (C10H14ClNO · HCl).

  • Dissolution:

    • Transfer the weighed powder to a sterile vial.

    • Add the calculated volume of sterile DMSO (or sterile water if solubility is confirmed) to achieve a 10 mM concentration. For example, if the molecular weight is 236.16 g/mol , to make a 10 mM stock from 5 mg:

      • Volume (L) = (0.005 g / 236.16 g/mol ) / 0.010 mol/L = 0.002117 L = 2.117 mL

    • Cap the vial tightly.

  • Homogenization: Vortex the solution thoroughly until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution if needed.

  • Sterilization: While DMSO at high concentrations is considered sterile, if an aqueous solvent was used, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent.

  • Aliquoting and Storage:

    • Dispense the stock solution into small-volume, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[6]

    • Label each aliquot clearly.

    • Store the aliquots at -20°C or -80°C for long-term stability, protected from light.[6]

PART 2: Tier 1 Evaluation: Cytotoxicity and Effective Concentration

The initial goal is to determine the concentration range at which the compound affects cell viability. This is crucial for designing all subsequent experiments.[7][8][9] A common, robust method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[10][11][12]

Experimental Workflow: Initial Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Select & Culture Cell Lines seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate prep_compound Prepare Serial Dilutions of Compound treat_cells Treat with Compound (e.g., 24, 48, 72h) prep_compound->treat_cells seed_plate->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Viability vs. Vehicle Control read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol: MTT Assay for Cell Viability

Materials:

  • Selected cancer or normal cell lines

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • Compound stock solution and working dilutions

  • Vehicle control (e.g., DMSO at the highest concentration used for dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., isopropanol with 0.1 N HCl, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6][13]

    • Include wells for "medium only" (blank) and "vehicle control".

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from your stock solution. A wide range is recommended for the initial screen (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions, vehicle control, or fresh medium (for untreated control).

    • Return the plate to the incubator for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition:

    • At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[13]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette to dissolve the formazan crystals. The plate can be placed on a shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if desired.

Data Presentation and Interpretation

The primary output of this assay is the IC50 value: the concentration of the compound that inhibits cell viability by 50%.

Calculation:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of viability for each concentration: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Table 1: Hypothetical Cytotoxicity Data for 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride

Cell LineIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)2445.2
4822.8
7211.5
A549 (Lung Cancer)24> 100
4885.1
7255.6
MRC-5 (Normal Lung)24> 100
48> 100
7292.3

PART 3: Tier 2 Evaluation: Assessing Antiproliferative Effects

A reduction in viability (MTT assay) can be due to cell death (cytotoxicity) or the inhibition of cell division (cytostatic effect). A proliferation assay, such as the BrdU incorporation assay, directly measures DNA synthesis and thus provides a more specific measure of the antiproliferative activity.[10][14][15][16]

Protocol: BrdU Incorporation Assay

This assay detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA of proliferating cells.

Materials:

  • BrdU Cell Proliferation Assay Kit (contains BrdU label, anti-BrdU antibody, detection substrate)

  • Cells and compound dilutions prepared as in the MTT assay

Procedure:

  • Seeding and Treatment: Seed and treat cells with a range of compound concentrations (centered around the IC50 value from the MTT assay) for the desired time (e.g., 24 or 48 hours).

  • BrdU Labeling:

    • Add BrdU labeling solution to each well as per the kit manufacturer's instructions.

    • Incubate for an additional 2-4 hours to allow for BrdU incorporation.

  • Fixation and Denaturation:

    • Remove the labeling medium.

    • Fix the cells and denature the DNA using the fixing/denaturing solution provided in the kit. This step is crucial to allow the antibody to access the incorporated BrdU.

  • Antibody Incubation:

    • Wash the wells.

    • Add the anti-BrdU detector antibody (often conjugated to an enzyme like HRP) to each well and incubate.

  • Substrate Reaction and Measurement:

    • Wash away the unbound antibody.

    • Add the colorimetric or fluorometric substrate and incubate until color development is sufficient.

    • Stop the reaction if necessary and measure the absorbance or fluorescence on a microplate reader.

Interpretation: A dose-dependent decrease in the signal indicates that the compound is inhibiting DNA synthesis and thus has a cytostatic effect. Comparing these results with the MTT assay can be insightful. For example, if a compound shows a low IC50 in the BrdU assay but a higher IC50 in the MTT assay at the same time point, it suggests the compound is primarily cytostatic at lower concentrations.

PART 4: Tier 3 Evaluation: Hypothesis-Driven Mechanistic Studies

Once the cytotoxic/cytostatic profile is established, the next phase is to investigate the compound's mechanism of action (MoA).[17][18][19][20] The chemical structure can provide initial clues. The presence of a 4-chlorophenyl group is common in various kinase inhibitors and other biologically active molecules. This might suggest exploring effects on cell signaling pathways.

Logical Flow for Mechanistic Investigation

G cluster_apoptosis Is it causing cell death? cluster_cycle Is it stopping cell division? start Initial Finding: Compound is Bioactive (IC50 Determined) apoptosis_assay Annexin V / PI Staining (Flow Cytometry) start->apoptosis_assay cycle_analysis Propidium Iodide Staining (Flow Cytometry) start->cycle_analysis caspase_assay Caspase-3/7 Activity Assay apoptosis_assay->caspase_assay If Apoptotic western_blot_cycle Western Blot for Cell Cycle Proteins (e.g., Cyclins, p21) cycle_analysis->western_blot_cycle If Cell Cycle Arrest

Caption: Decision-making workflow for investigating the mechanism of action.

Suggested Next-Step Assays
  • Cell Cycle Analysis: Treat cells with the compound at IC50 and 2x IC50 concentrations for 24 hours. Stain cells with propidium iodide (PI) and analyze by flow cytometry. An accumulation of cells in G1, S, or G2/M phase would indicate cell cycle arrest.

  • Apoptosis Assays:

    • Annexin V/PI Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry. This provides a clear picture of the mode of cell death.

    • Caspase Activity Assays: Use a luminescent or colorimetric assay to measure the activity of key executioner caspases (e.g., Caspase-3/7) to confirm if the observed cell death is caspase-dependent apoptosis.

  • Western Blotting: Probe for key proteins in pathways suggested by the above results. For example, if G2/M arrest is observed, probe for changes in Cyclin B1 or CDK1 phosphorylation. If apoptosis is confirmed, probe for PARP cleavage or changes in Bcl-2 family proteins.

By following this tiered, logical progression, a researcher can systematically build a comprehensive profile of a novel compound's activity in cell culture, moving from broad effects to a more refined understanding of its potential mechanism of action.

References

  • Cooperative Organic Chemistry Student Laboratory Manual. Dealing with Unknown Compounds. Open Textbook Publishing. [Link]

  • SciSpace. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • Adan, A., et al. (2016). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC. [Link]

  • baseclick. Proliferations Assay | Methods, Analysis & Applications. [Link]

  • Domokos, J., et al. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Purdue University Environmental Health and Safety. Unknown Chemicals. [Link]

  • Bergler, W., et al. (1993). Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. PubMed. [Link]

  • The University of Texas at Tyler. Unknown Chemical Guidance. [Link]

  • Pion Inc. (2024, September 17). The Role Of in vitro Testing In Drug Development. [Link]

  • Oklahoma State University. General Laboratory Safety Rules. [Link]

  • Elabscience. (2021, March 22). Cell Function | Overview of Common Cell Proliferation Assays. [Link]

  • Karageorgis, A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]

  • Ortial, S., et al. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. ResearchGate. [Link]

  • Ortial, S., et al. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. MDPI. [Link]

  • Ortial, S., et al. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. PubMed. [Link]

  • Lab Manager. (2023, December 15). Harnessing 3D Cell Cultures for Drug Discovery and Characterization. [Link]

  • Lounkine, E., et al. (2012). Identifying mechanism-of-action targets for drugs and probes. PMC. [Link]

  • Gonçalves, E., et al. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. preLights. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • QIMA Life Sciences. (2023, February 28). In Vitro Pharmacology - Drug Discovery & Development. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Elabscience. (2023). Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media. [Link]

Sources

Method

Application Note: Dosing and Administration of 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride

This Application Note and Protocol Guide details the technical handling, formulation, and administration of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride , a specific chlorophenyl-amino-alcohol derivative. This comp...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the technical handling, formulation, and administration of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride , a specific chlorophenyl-amino-alcohol derivative. This compound is structurally analogous to metabolites of monoamine reuptake inhibitors (e.g., Sibutramine metabolites) and is primarily utilized as a reference standard in bioanalytical assays or as a chemical probe in Structure-Activity Relationship (SAR) studies targeting central nervous system (CNS) receptors.

Executive Summary & Compound Identity

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride (CAS: 1461714-02-2) is a synthetic small molecule belonging to the class of


-amino alcohols . Its structural scaffold—a primary amine adjacent to a tertiary benzylic alcohol with a 4-chlorophenyl substituent—resembles the pharmacophore of several CNS-active agents, including metabolites of sibutramine and analogs of baclofen.

In research settings, this compound is typically deployed to:

  • Validate Bioanalytical Methods: Serving as a reference standard for the identification of impurities or metabolites in pharmacokinetic (PK) studies.

  • Probe Receptor Affinity: Investigating the role of the cyclobutane ring vs. open-chain alkyl groups in monoamine transporter binding (SAR studies).

  • Assess Metabolic Stability: Studying the oxidative deamination or conjugation potential of the primary amine/tertiary alcohol motif.

Physicochemical Profile
PropertyValue / Description
Chemical Formula

(HCl Salt)
Molecular Weight 236.14 g/mol (HCl Salt); 199.68 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility (Water) Soluble (>10 mg/mL) as HCl salt; pH-dependent
Solubility (Organic) DMSO (>50 mg/mL), Methanol (>20 mg/mL)
LogP (Predicted) ~1.6 (Free Base)
pKa (Predicted) ~9.5 (Amine), ~13.5 (Alcohol)

Formulation & Preparation Protocols

Stock Solution Preparation

Objective: Create a stable, high-concentration stock for downstream dilution. Solvent: Dimethyl sulfoxide (DMSO) is recommended for long-term stability (-20°C). Water or Saline is suitable for immediate use if the salt form is high purity.

Protocol:

  • Weigh 11.8 mg of 1-Amino-2-(4-chlorophenyl)butan-2-ol HCl.

  • Dissolve in 1.0 mL of sterile DMSO (Grade: Cell Culture Reagent).

  • Vortex for 30 seconds until fully dissolved.

  • Result: 50 mM Stock Solution.

  • Aliquot into 50

    
    L vials and store at -20°C. Avoid repeated freeze-thaw cycles.
    
Dosing Vehicle Formulation (In Vivo)

Objective: Prepare a vehicle for Intraperitoneal (IP) or Oral Gavage (PO) administration in rodents. Target Dose: 10 mg/kg (Example). Concentration: 1 mg/mL (assuming 10 mL/kg dosing volume).

Vehicle Selection:

  • Preferred: 0.9% Saline (The HCl salt is water-soluble).

  • Alternative (if precipitation occurs): 5% DMSO / 40% PEG400 / 55% Saline.

Step-by-Step Formulation:

  • Calculate required mass: For 10 mL of dosing solution at 1 mg/mL, weigh 10 mg of compound.

  • Dissolution: Add 10 mL of 0.9% sterile saline directly to the powder.

  • Sonication: Sonicate at room temperature for 5-10 minutes to ensure complete solubilization.

  • Filtration: Pass through a 0.22

    
    m PVDF syringe filter to sterilize (critical for IV/IP).
    
  • pH Check: Verify pH is between 5.5–7.0. Adjust with dilute NaOH if too acidic (due to HCl counterion), but avoid precipitation of the free base (precipitates at pH > 8.5).

Experimental Protocols

In Vitro Cell Treatment Workflow

Context: Assessing cytotoxicity or receptor binding in HEK293 or neuronal cell lines.

InVitroProtocol Stock 50 mM DMSO Stock (-20°C) Inter Intermediate Dilution (100x in Media) Stock->Inter Dilute 1:100 Final Final Well Conc. (1 - 100 µM) Inter->Final Add 1:10 to Cells Incubate Incubation (24-48h @ 37°C) Final->Incubate Assay Readout (MTT / LC-MS) Incubate->Assay

Figure 1: Serial dilution workflow to minimize DMSO shock (<0.1% final DMSO).

Procedure:

  • Thaw 50 mM DMSO stock.

  • Prepare 100x Intermediate : Dilute 2

    
    L stock into 198 
    
    
    
    L serum-free media (500
    
    
    M).
  • Add 10

    
    L  of Intermediate to 990 
    
    
    
    L
    of cell culture in the well.
  • Final Concentration: 5

    
    M.
    
  • Control: Vehicle control must contain 0.1% DMSO.

Analytical Quantitation (LC-MS/MS)

Context: Quantifying the compound in plasma or media. Method: HPLC coupled with Triple Quadrupole Mass Spectrometry.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

MRM Transitions (Predicted):

Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV) Interpretation

| 200.1 [M+H]


 | 182.1  | 15 | Loss of 

(Benzylic OH) | | 200.1 [M+H]

| 165.1 | 25 | Loss of

+

| | 200.1 [M+H]

| 139.0 | 35 | Chlorobenzyl carbocation |

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Potentially harmful if swallowed (H302). Structurally related to CNS stimulants; treat as a potent bioactive agent.

  • Irritant: Causes skin and eye irritation (H315, H319).

Handling Protocol:

  • Engineering Controls: Weigh and handle only inside a certified Chemical Fume Hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Dispose of as halogenated organic chemical waste. Do not pour down the drain.

References

  • PubChem. (2025).[1] 1-amino-2-(4-chlorophenyl)butan-2-ol hydrochloride (Compound CID 62775135).[2] National Library of Medicine. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Stockner, T., et al. (2014). Mutations in the monoamine transporter fold. Journal of Neurochemistry, 129(6), 921-933. (Contextual reference for monoamine transporter SAR studies).

Sources

Application

Application Note: Preparation of 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride Stock Solution

Abstract This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of a stock solution of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride. This document is intended for researche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of a stock solution of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride. This document is intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to ensure the accuracy, reproducibility, and safety of experimental work involving this compound. Adherence to these guidelines is critical for maintaining the integrity of the stock solution and for the safety of laboratory personnel.

Introduction

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is a tertiary amino alcohol hydrochloride salt with potential applications in pharmaceutical research and development. As with any analytical standard, the accurate preparation of a stock solution is a foundational step for any subsequent experimental work, including but not limited to, in vitro and in vivo studies, analytical method development, and quality control assays. The hydrochloride salt form generally offers improved stability and solubility in aqueous media compared to the free base.

This application note provides a scientifically grounded, step-by-step protocol for the preparation of a stock solution of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride. It also offers insights into best practices for handling, storage, and quality control of the solution.

Compound Identification and Properties

A thorough understanding of the physicochemical properties of a compound is essential for the successful preparation of a stable and accurate stock solution.

PropertyValueSource
Chemical Name 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloridePubChem
Molecular Formula C₁₀H₁₅Cl₂NOPubChem
Molecular Weight 236.14 g/mol PubChem
Appearance Typically a white to off-white solid.General knowledge of similar compounds
Solubility Expected to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO.[1]Inferred from similar amino alcohol hydrochlorides
Stability Generally stable under recommended storage conditions.[2] Susceptible to degradation at extreme pH and temperatures.General knowledge of similar compounds

Note: Experimental data for this specific compound is limited. The provided information is based on data for structurally similar compounds and general chemical principles.

Safety Precautions and Handling

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is a chlorinated organic compound and should be handled with appropriate caution.

Personal Protective Equipment (PPE):

  • Wear a flame-resistant lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene).[3]

  • Ensure that an eye wash station and safety shower are readily accessible.[4]

Handling:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • As with all chlorinated organic compounds, avoid exposure to high heat, sparks, and open flames.[4]

  • Consult the Safety Data Sheet (SDS) for the specific compound for comprehensive safety information.[6]

Waste Disposal:

  • Dispose of all waste materials, including empty containers, contaminated PPE, and unused solutions, in accordance with local, state, and federal regulations for hazardous chemical waste.

Protocol for Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride in dimethyl sulfoxide (DMSO). The choice of solvent should be guided by the specific requirements of the downstream application.

Materials and Equipment
  • 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7%

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Volumetric flask (Class A)

  • Spatula

  • Weighing paper or boat

  • Vortex mixer

  • Amber glass vials with PTFE-lined caps for storage

Calculations

The mass of the compound required to prepare a solution of a specific molarity can be calculated using the following formula:[7]

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 10 mM (0.010 mol/L) stock solution in a final volume of 10 mL (0.010 L):

Mass (g) = 0.010 mol/L * 0.010 L * 236.14 g/mol = 0.023614 g = 23.614 mg

Step-by-Step Procedure
  • Preparation: Ensure all glassware is clean and dry. Allow the vial of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out 23.6 mg of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed compound into a clean, dry volumetric flask of the appropriate size (e.g., 10 mL).

  • Solvent Addition: Add a portion of the anhydrous DMSO to the volumetric flask, approximately half of the final desired volume.

  • Mixing: Gently swirl the flask or use a vortex mixer at a low setting to dissolve the compound completely. Visually inspect the solution to ensure there are no undissolved particles.

  • Bringing to Volume: Once the solid is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.

  • Final Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.[8]

  • Aliquoting and Storage: Transfer the stock solution into clearly labeled, amber glass vials with PTFE-lined caps. Store the aliquots at the recommended temperature (see Section 5).

Workflow Diagram

Stock_Solution_Preparation cluster_prep Preparation cluster_execution Execution cluster_storage Storage A Equilibrate Compound C Weigh Compound (23.6 mg) A->C B Tare Balance B->C D Transfer to Volumetric Flask C->D E Add ~50% Solvent (DMSO) D->E F Dissolve Completely (Vortex) E->F G Add Solvent to Final Volume F->G H Homogenize (Invert Flask) G->H I Aliquot into Amber Vials H->I J Store at -20°C or -80°C I->J

Caption: Workflow for the preparation of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride stock solution.

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution over time.

Storage ConditionRecommended TemperatureExpected Stability
Short-term (days to weeks) 2-8°CStable
Long-term (months to years) -20°C or -80°CHighly Stable

Best Practices for Storage:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.

  • Light Protection: Store the aliquots in amber vials to protect the compound from light-induced degradation.

  • Moisture Prevention: Ensure the vial caps are tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.[1]

Quality Control

To ensure the accuracy of experimental results, it is advisable to perform periodic quality control checks on the stock solution.

  • Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change, which may indicate degradation or contamination.

  • Concentration Verification: The concentration of the stock solution can be verified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Purity Assessment: The purity of the stock solution can be assessed by techniques like HPLC to detect the presence of any degradation products.

Troubleshooting

IssuePossible CauseRecommended Action
Compound does not dissolve completely Insufficient solvent volume or low-quality solvent.Add a small amount of additional solvent and continue mixing. Gentle warming may be attempted, but with caution to avoid degradation. Ensure the solvent is anhydrous.
Precipitation observed after storage Solution concentration exceeds solubility at storage temperature.Allow the vial to warm to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution.
Inconsistent experimental results Degradation of the stock solution.Prepare a fresh stock solution from the solid compound. Verify the storage conditions and handling procedures.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the preparation of a 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride stock solution. By adhering to these guidelines, researchers can ensure the quality and integrity of their starting material, which is paramount for obtaining accurate and meaningful experimental data. Always prioritize safety by following the recommended handling procedures and wearing the appropriate personal protective equipment.

References

Sources

Method

Application Note: Handling, Storage, and Stability Protocols for 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride

Executive Summary This technical guide provides a rigorous framework for the management of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride (CAS: 1461714-02-2 / Free base related CAS: 1181447-90-4). As a functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the management of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride (CAS: 1461714-02-2 / Free base related CAS: 1181447-90-4). As a functionalized amino-alcohol salt often utilized as a chiral building block or reference standard in pharmaceutical development, this compound exhibits specific physicochemical sensitivities—primarily hygroscopicity and susceptibility to acid-catalyzed dehydration.

This document moves beyond generic safety data sheets (SDS) to provide field-proven protocols that ensure the preservation of stereochemical integrity and chemical purity during long-term storage and experimental manipulation.

Physicochemical Profile & Risk Analysis

To handle this material effectively, researchers must understand the molecular vulnerabilities.

PropertySpecification / CharacteristicOperational Implication
Molecular Formula

(HCl Salt)
Molecular Weight: ~236.14 g/mol .
Structure Class

-Amino Alcohol (Hydrochloride)
The HCl salt form stabilizes the amine but increases hygroscopicity .
Solubility High: Water, Methanol, DMSOLow: Hexane, TolueneProtocol: Use MeOH or DMSO for stock solutions; avoid non-polar solvents for initial dissolution.
pKa (Predicted) ~9.5 (Amine)The compound exists as a cation at physiological pH.
Key Vulnerability Dehydration (Elimination) Under thermal stress or improper pH, the tertiary alcohol group can eliminate to form the corresponding alkene.
Physical State White to Off-white Crystalline PowderDiscoloration (yellowing) indicates oxidation or moisture-induced degradation.

Storage Protocol: The "Zero-Flux" System

The primary degradation vector for hydrochloride salts of amino-alcohols is atmospheric moisture, which catalyzes hydrolysis and caking. We utilize a Zero-Flux Storage System to maintain purity.

Environmental Control
  • Temperature: Store at -20°C (-4°F) .

    • Causality: Low temperature kinetically inhibits the elimination of the hydroxyl group and prevents solid-state transitions.

  • Atmosphere: Headspace must be purged with Argon (Ar) or Nitrogen (

    
    ) .
    
    • Causality: Prevents oxidative degradation of trace free-amine impurities and excludes moisture. Argon is preferred as it is heavier than air, providing a better "blanket" over the powder.

Containment Hierarchy

Do not rely on the vendor's shipping vial for long-term storage.

  • Primary Container: Amber borosilicate glass vial with a Teflon-lined screw cap.

    • Why: Amber glass blocks UV radiation (preventing potential photolysis of the chlorophenyl moiety). Teflon prevents leaching of plasticizers by the HCl salt.

  • Secondary Barrier: Place the primary vial inside a vacuum-sealed Mylar bag with a silica gel desiccant packet.

  • Outer Shell: Store in a dedicated freezer box to minimize temperature fluctuations during door openings.

Visual Storage Logic (DOT Diagram)

StorageProtocol Material Received Powder (Hygroscopic HCl Salt) Transfer Transfer to Amber Glass (Teflon-lined Cap) Material->Transfer Immediate upon receipt Purge Inert Gas Purge (Argon/Nitrogen) Transfer->Purge Remove O2/H2O Seal Secondary Seal (Mylar Bag + Desiccant) Purge->Seal Double Barrier Freezer Long Term Storage (-20°C) Seal->Freezer Kinetic Arrest

Figure 1: The "Zero-Flux" containment hierarchy designed to prevent moisture ingress and thermal degradation.

Handling and Solubilization Protocols

The "Warm-Up" Rule (Critical)

Never open a cold vial immediately.

  • Remove the vial from the freezer.

  • Allow it to equilibrate to room temperature (20-25°C) inside a desiccator for 30-45 minutes .

  • Causality: Opening a cold vial causes immediate condensation of atmospheric humidity onto the hygroscopic powder. This water initiates clumping and hydrolysis.

Solubilization Workflow

For analytical standards or bioassays, prepare stock solutions immediately rather than weighing powder repeatedly.

Solvent Choice:

  • Preferred: Dimethyl Sulfoxide (DMSO) or Methanol (HPLC Grade).

  • Avoid: Protic solvents (water/ethanol) for long-term stock storage, as they can facilitate proton exchange and slow degradation.

Step-by-Step Dissolution:

  • Weighing: Use an anti-static gun on the spatula and weighing boat. HCl salts are prone to static scattering.

  • Dissolution: Add solvent to the powder (not powder to solvent) to prevent aggregation at the meniscus.

  • Vortexing: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at ambient temperature (avoid heating the bath).

  • Aliquot: Divide stock solution into single-use aliquots to avoid freeze-thaw cycles.

Quality Control & Self-Validation

Researchers must validate the integrity of the compound before critical experiments. Use the following Self-Validating System .

The Dehydration Check (HPLC/LC-MS)

The primary degradation product is the alkene formed by the elimination of the -OH group.

  • Method: Reverse Phase HPLC (C18 Column).

  • Mobile Phase: Acetonitrile : Water (+0.1% Formic Acid).

  • Detection: UV at 220 nm and 254 nm.

  • Validation Marker:

    • Intact Compound: Elutes earlier (more polar due to -OH and

      
      ).
      
    • Degradant (Alkene): Elutes later (loss of -OH increases lipophilicity significantly).

    • Acceptance Criteria: Purity > 98% (Area under curve).

Visual Inspection (Quick Check)
  • Pass: Free-flowing white powder.

  • Fail: Caked solid, yellow tint, or distinct "fishy" amine odor (indicates HCl loss and free base oxidation).

Validation Workflow (DOT Diagram)

QC_Workflow Sample Stock Solution Visual Visual Check (Color/Clarity) Sample->Visual LCMS LC-MS Analysis (Identify Mass Shift) Visual->LCMS If Clear Decision Decision Node LCMS->Decision Check Purity Proceed Proceed to Assay Decision->Proceed >98% Discard Discard/Repurify Decision->Discard <98% or Dehydration Peak

Figure 2: Quality Control decision tree to ensure experimental validity.

Safety and Toxicology Notes

While specific toxicological data for this specific intermediate may be limited, its structural analogs (phenethylamine derivatives) mandate caution.

  • Hazard Classification (Inferred): Acute Toxicant (Oral), Skin/Eye Irritant.

  • PPE: Nitrile gloves (double-gloving recommended for stock preparation), safety goggles, and lab coat.

  • Engineering Controls: Handle strictly inside a chemical fume hood to prevent inhalation of fine particulates.

  • Spill Cleanup: Neutralize with weak base (Sodium Bicarbonate solution) to convert the HCl salt to the free base (which is less water-soluble and easier to wipe up with organic solvent pads), then clean with ethanol.

References

  • PubChem. (n.d.). Compound Summary: 1-Amino-2-(4-chlorophenyl)butan-2-ol. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Salt Selection and Stability). [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 1461714-02-2. American Chemical Society. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride Dosage for In Vivo Studies

Welcome to the technical support center for researchers utilizing novel compounds in preclinical studies. This guide provides a comprehensive framework for optimizing the in vivo dosage of 1-Amino-2-(4-chlorophenyl)butan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing novel compounds in preclinical studies. This guide provides a comprehensive framework for optimizing the in vivo dosage of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride, a compound with limited publicly available data[1]. The principles and methodologies outlined here are designed to be broadly applicable to other novel chemical entities, ensuring a robust and scientifically sound approach to your in vivo research.

Our philosophy is grounded in the integration of pharmacokinetic (PK) and pharmacodynamic (PD) principles to maximize the informational content of your studies and reduce the risk of failure in later stages of drug development.[2][3] This guide will walk you through establishing a safe and effective dosing regimen, troubleshooting common issues, and interpreting your results with confidence.

Frequently Asked Questions (FAQs)

Here we address common initial questions researchers may have when starting in vivo studies with a novel compound like 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride.

Q1: Where can I find safety information for 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride?

Q2: How do I determine a starting dose for my in vivo studies?

A2: For a novel compound, a dose-finding study is essential. If you have in vitro data, you can use the effective concentration (e.g., EC50 or IC50) as a starting point for dose prediction. However, a more direct approach is to conduct a dose-escalation study in a small cohort of animals to determine the maximum tolerated dose (MTD). It is also common practice to convert a known human dose to an animal equivalent dose (AED) based on body surface area, though this is not applicable for a novel compound without human data.[8][9]

Q3: What vehicle should I use to dissolve 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride?

A3: The hydrochloride salt form suggests it may have some aqueous solubility.[10][11] However, many organic compounds are sparingly soluble in water.[12] It is recommended to first assess its solubility in common vehicles like sterile water, saline, and phosphate-buffered saline (PBS). If solubility is low, you may need to use a co-solvent system (e.g., with DMSO, ethanol, or polyethylene glycol) or prepare a suspension using agents like carboxymethylcellulose (CMC).[4][12] Always ensure the final concentration of any organic solvent is low and well-tolerated by the animals, as they can have physiological effects.[4]

Q4: What are the most critical parameters to measure in an initial in vivo study?

A4: In early-stage in vivo studies, the primary goals are to assess safety, tolerability, and basic pharmacokinetic and pharmacodynamic profiles.[2][13] Key parameters to monitor include clinical signs of toxicity (e.g., weight loss, changes in behavior), plasma drug concentration over time (pharmacokinetics), and a relevant biomarker of drug activity (pharmacodynamics).[3][13]

Troubleshooting In Vivo Studies

This section provides guidance on how to address specific issues that may arise during your experiments.

Issue 1: Unexpected Animal Toxicity or Adverse Events
  • Symptoms: Rapid weight loss, lethargy, ruffled fur, or other signs of distress at doses predicted to be safe.

  • Potential Causes:

    • The compound may have off-target effects or a narrow therapeutic window.

    • The vehicle used for administration could be causing toxicity.

    • The route of administration may lead to unexpectedly high local or systemic concentrations.

  • Troubleshooting Steps:

    • Stop Dosing and Monitor: Immediately cease administration and closely monitor the affected animals. Provide supportive care as necessary.

    • Vehicle Control Group: Always include a group of animals that receives only the vehicle to rule out its contribution to toxicity.[14]

    • Dose De-escalation: Reduce the dose to a lower, previously well-tolerated level or by a significant factor (e.g., 50%).

    • Refine the Dosing Regimen: Consider splitting the daily dose, changing the route of administration (e.g., from intraperitoneal to oral), or using a slower infusion rate for intravenous administration.

    • Histopathology: At the end of the study, perform a histopathological examination of key organs to identify any tissue damage.[2]

Issue 2: Lack of Efficacy or Inconsistent Results
  • Symptoms: No observable effect on the target biomarker or disease model, or high variability between animals.

  • Potential Causes:

    • Inadequate Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site.

    • Poor Bioavailability: The compound may be poorly absorbed or rapidly metabolized and cleared from the body.[11][15]

    • Formulation Issues: The compound may be precipitating out of solution upon administration, leading to inconsistent dosing.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Measure the plasma concentration of the compound over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile. This will reveal if the drug is reaching systemic circulation and for how long.[15][16]

    • Dose Escalation: If the compound is well-tolerated, cautiously increase the dose to see if a therapeutic effect can be achieved.

    • Optimize Formulation: Re-evaluate the solubility of your compound and consider alternative vehicles or formulation strategies, such as creating a prodrug to improve solubility and bioavailability.[11][17]

    • Refine Experimental Technique: Ensure consistent administration technique and timing across all animals to minimize variability.

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated Dose (MTD)
  • Animal Selection: Use a small group of healthy animals (e.g., 3-5 mice or rats per group) for each dose level.

  • Initial Dose Selection: Start with a low dose, for example, 1-10 mg/kg, and escalate in subsequent groups.

  • Dose Escalation Scheme: A common approach is a modified Fibonacci sequence, where the dose increments become smaller as you approach the expected MTD.

  • Administration: Administer the compound via the intended clinical route.

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and record body weight daily for at least 7 days.

  • MTD Definition: The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or overt signs of distress.

Protocol 2: Preliminary Pharmacokinetic (PK) Study
  • Animal Groups: Use a sufficient number of animals to allow for multiple blood sampling time points (e.g., 3-4 animals per time point).

  • Dose Selection: Administer a single, well-tolerated dose of the compound, typically below the MTD.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after administration.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.[15]

Data Presentation

Table 1: Dose Conversion Between Species Based on Body Surface Area

FromTo Mouse (20g)To Rat (150g)To Rabbit (1.8kg)To Dog (10kg)To Human (60kg)
Human (mg/kg) Multiply by 12.3Multiply by 6.2Multiply by 3.1Multiply by 1.8-
Mouse (mg/kg) -Divide by 2Divide by 4Divide by 7Divide by 12.3
Rat (mg/kg) Multiply by 2-Divide by 2Divide by 3.4Divide by 6.2

Data adapted from FDA guidelines. This table provides a general guide for dose conversion and should be used with caution for novel compounds.[8]

Visualizations

Dosage_Optimization_Workflow cluster_0 Phase 1: Dose Finding & Safety cluster_1 Phase 2: Pharmacokinetics & Formulation cluster_2 Phase 3: Efficacy Testing In Vitro Data In Vitro Data MTD Study MTD Study In Vitro Data->MTD Study Inform Starting Dose Acute Toxicity Assessment Acute Toxicity Assessment MTD Study->Acute Toxicity Assessment Preliminary PK Study Preliminary PK Study Acute Toxicity Assessment->Preliminary PK Study Select Safe Dose Formulation Optimization Formulation Optimization Preliminary PK Study->Formulation Optimization Assess Exposure Bioavailability Assessment Bioavailability Assessment Formulation Optimization->Bioavailability Assessment Dose-Response Study Dose-Response Study Bioavailability Assessment->Dose-Response Study Optimized Formulation & Dose Chronic Dosing Study Chronic Dosing Study Dose-Response Study->Chronic Dosing Study Efficacy Model Efficacy Model Chronic Dosing Study->Efficacy Model

Caption: Workflow for In Vivo Dosage Optimization.

Troubleshooting_Decision_Tree Start Start Unexpected_Toxicity Unexpected_Toxicity Start->Unexpected_Toxicity Observe Adverse Events Lack_of_Efficacy Lack_of_Efficacy Start->Lack_of_Efficacy No Observable Effect Stop_Dosing Stop Dosing & Monitor Unexpected_Toxicity->Stop_Dosing Yes Measure_PK Measure Pharmacokinetics Lack_of_Efficacy->Measure_PK Yes Check_Vehicle_Toxicity Assess Vehicle Toxicity Stop_Dosing->Check_Vehicle_Toxicity Lower_Dose Lower Dose Check_Vehicle_Toxicity->Lower_Dose Increase_Dose Increase Dose (if safe) Measure_PK->Increase_Dose Low Exposure Optimize_Formulation Optimize Formulation Measure_PK->Optimize_Formulation Poor Bioavailability

Caption: Decision Tree for Troubleshooting In Vivo Studies.

References

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]

  • Nair A, Jacob S. A simple practice guide for dose conversion between animals and human. J Basic Clin Pharm. 2016;7(2):27-31. Available from: [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available from: [Link]

  • Pandy V. A Simple Method for Animal Dose Calculation in Preclinical Research. EC Pharmacology and Toxicology. 2020;8(3):01-02. Available from: [Link]

  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River. Available from: [Link]

  • Burtin G, Tchaicha J, Meunier V, et al. Optimising in vivo pharmacology studies--Practical PKPD considerations. J Pharmacol Toxicol Methods. 2010;61(2):141-150. Available from: [Link]

  • In Vivo Research: What You Need to Know?. Biotechfarm. Available from: [Link]

  • In Vivo Pharmacology. Aurigene Pharmaceutical Services. Available from: [Link]

  • Nnane IP, Damle B, Wrazidlo W, et al. Pharmacokinetic studies of a novel anticonvulsant, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane, in rats. Pharmacol Res. 2004;49(2):177-183. Available from: [Link]

  • Reagan-Shaw S, Nihal M, Ahmad N. Dose translation from animal to human studies revisited. FASEB J. 2008;22(3):659-661. Available from: [Link]

  • MSDS - Safety Data Sheet. AAPPTec. Available from: [Link]

  • Calculating Medication Doses: A How-To Guide For Animal Caregivers. The Open Sanctuary Project. Available from: [Link]

  • 1-amino-2-(4-chlorophenyl)butan-2-ol hydrochloride (C10H14ClNO). PubChemLite. Available from: [Link]

  • In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. MDPI. Available from: [Link]

  • Differences in the pharmacokinetics of 4-amino-3-chlorophenyl hydrogen sulfate, a metabolite of resatorvid, in rats and dogs. PubMed. Available from: [Link]

  • Pharmacological studies of 1-(o-chlorophenyl)-2-tert.-butylaminoethanol (C-78), a new bonchodilator. PubMed. Available from: [Link]

  • Bradshaw TD, Stevens MF, Westwell AD. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. Br J Cancer. 2002;86(8):1348-1354. Available from: [Link]

  • Mager DE, Neou C, Jusko WJ. Physiologically Based Pharmacokinetic Modeling of FTY720 (2-Amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in Rats After Oral and Intravenous Doses. J Pharmacol Exp Ther. 2005;313(3):1091-1099. Available from: [Link]

  • 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydron;chloride. PubChem. Available from: [Link]

  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. MDPI. Available from: [Link]

  • Top 8 Drug Interactions for Orally Administered Medications. Clinician's Brief. Available from: [Link]

  • Bradshaw TD, Bibby MC, Double JA, et al. Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Mol Cancer Ther. 2002;1(4):239-246. Available from: [Link]

  • Neuroprotective Agents. MeSH Trace. Available from: [Link]

  • Cathinone. Wikipedia. Available from: [Link]

  • 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol. National Center for Biotechnology Information. Available from: [Link]

  • Doble A. The pharmacology and mechanism of action of riluzole. Neurology. 1996;47(6 Suppl 4):S233-S241. Available from: [Link]

Sources

Optimization

reducing off-target effects of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride

Role: Senior Application Scientist Status: Active Support Topic: Minimizing Off-Target Effects & Optimizing Experimental Integrity Core Technical Overview Compound Identity: 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active Support Topic: Minimizing Off-Target Effects & Optimizing Experimental Integrity

Core Technical Overview

Compound Identity: 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride Common Name: Clobutinol Hydrochloride Primary Mechanism: Centrally acting non-opioid antitussive. Primary Off-Target Liability: hERG K+ Channel Blockade (IC50 ≈ 2.9 µM) .

Executive Summary for Researchers: While Clobutinol was withdrawn from clinical markets due to QT prolongation, it remains a critical reference compound in safety pharmacology and antitussive research. The "off-target" effect—blockade of the human ether-à-go-go-related gene (hERG) potassium channel—is potent and voltage-dependent.

To "reduce" these effects in an experimental setting does not mean altering the molecule, but rather controlling the experimental window to ensure your data reflects the intended mechanism (antitussive/CNS) rather than hERG-mediated toxicity.

Critical Safety & Dosing Decision Tree

Before designing your assay, you must determine if your concentration range overlaps with the hERG liability window.

Clobutinol_Dosing_Tree Start Experimental Goal Antitussive Study Antitussive Mechanism Start->Antitussive Safety Study hERG/QT Liability Start->Safety CheckConc Target Concentration? Antitussive->CheckConc PositiveControl Use as Positive Control (2.9 µM = IC50) Safety->PositiveControl SafeZone Safe Zone (< 0.3 µM) CheckConc->SafeZone Low Dose DangerZone Danger Zone (> 1.0 µM) CheckConc->DangerZone High Dose Action1 Proceed with Standard Assay Buffer SafeZone->Action1 Action2 MUST Validate with Patch Clamp Controls DangerZone->Action2 PositiveControl->Action2

Figure 1: Experimental decision tree for Clobutinol dosing. The critical threshold is the hERG IC50 of ~2.9 µM.[1] Doses approaching this limit require rigorous ion channel controls.

Troubleshooting Guide: Reducing Off-Target Noise
Issue 1: "I am seeing unexpected cytotoxicity or arrhythmia in my cell model."

Diagnosis: You have likely exceeded the Safety Margin (SM) . Clobutinol blocks hERG currents with an IC50 of approximately 2.9 µM (Bellocq et al., 2004).[1] If you are dosing at 10 µM to ensure receptor saturation, you are fully blocking potassium efflux, leading to depolarization and cell death or functional arrhythmia.

Solution Protocol:

  • Calculate Free Drug Concentration: Clobutinol is lipophilic. In high-serum media (e.g., 10% FBS), protein binding reduces free drug availability. However, in serum-free buffers (common in electrophysiology), the effective concentration is higher.

  • Titration Check: Run a dose-response curve starting at 10 nM up to 1 µM .

  • The "Rescue" Control: Co-treat with a known hERG opener (if available for your specific model) or compare against E-4031 (a specific hERG blocker). If E-4031 mimics your toxicity, your Clobutinol effect is off-target.

Issue 2: "My IC50 data is inconsistent between runs (High Variability)."

Diagnosis: Non-Specific Binding (NSB). As a lipophilic amine, Clobutinol adheres to plastic surfaces (pipette tips, reservoirs, well plates), effectively reducing the concentration reaching the target.

Solution Protocol:

  • Glassware: Use silanized glass vials for stock solutions.

  • Additives: Include 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 in your assay buffer. This "sacrificial" protein/detergent coats the plastic, allowing the drug to stay in solution.

  • Pre-soaking: Pre-soak pipette tips in the drug solution before transfer (aspirate and dispense 3 times) to saturate binding sites on the tip.

Issue 3: "The hERG blockade seems irreversible or slow to wash out."

Diagnosis: Trapping Mechanism. Clobutinol is a voltage-dependent blocker that binds to the activated state of the channel (likely interacting with residues Y652 and F656 in the pore). It can get "trapped" inside the pore when the channel closes.

Solution Protocol:

  • Pulse Protocol: To wash out the drug, you must open the channels . Depolarize the cells (e.g., +20 mV) repeatedly during the washout phase to allow the drug to unbind and exit the pore. Simple perfusion at holding potential (-80 mV) will not clear the drug effectively.

Comparative Data: The Liability Profile

Use this table to benchmark your experimental concentrations.

ParameterValueContextReference
hERG IC50 2.9 µM Patch Clamp (HEK293/COS-7)Bellocq et al., 2004
Therapeutic Cmax ~0.2 - 0.5 µMEstimated clinical peak plasmaComparison to IC50
Safety Margin < 10xHigh Risk (Reason for withdrawal)Regulatory Standard
Mechanism Pore BlockadeVoltage-dependent, State-dependentBellocq et al., 2004
Advanced Assay Workflow: Distinguishing Mechanism

When studying Clobutinol, you must prove your observed effect is not hERG-dependent. Use this workflow.

Assay_Validation Sample Test Sample (Clobutinol) Assay Primary Assay (e.g., Cough Reflex) Sample->Assay Result Observed Effect Assay->Result Validation Comparison Logic Result->Validation Control_Pos Control A: E-4031 (hERG specific) Control_Pos->Assay Control_Pos->Validation If mimics sample Control_Neg Control B: Vehicle Control_Neg->Assay Outcome_Off Off-Target Effect (hERG Driven) Validation->Outcome_Off Sample == E-4031 Outcome_On On-Target Effect (Valid Data) Validation->Outcome_On Sample != E-4031

Figure 2: Validation workflow. To claim an on-target effect, the phenotype must differ from that produced by E-4031 (a pure hERG blocker).

Frequently Asked Questions (FAQs)

Q: Can I use a specific enantiomer (R vs S) to avoid hERG toxicity? A: Currently, there is no definitive literature confirming that one enantiomer of Clobutinol is significantly "hERG-sparing" compared to the other. While stereoselectivity is common in this class (e.g., Disopyramide), you should assume the racemate carries the full liability. If you separate enantiomers, you must run a hERG patch-clamp on both to validate safety before assuming one is clean.

Q: Does Clobutinol degrade in solution? A: It is relatively stable as a hydrochloride salt. However, "degradation" often mimics "loss of potency" caused by adsorption to plastics . Always prepare fresh stocks in glass or use low-binding plasticware.

Q: What is the best positive control for hERG assays involving Clobutinol? A: E-4031 or Dofetilide . These are high-affinity, specific hERG blockers. If 100 nM E-4031 reproduces the "toxicity" you see with 3 µM Clobutinol, your assay is measuring hERG blockade, not antitussive activity.

References
  • Bellocq, C., et al. (2004). "A Common Antitussive Drug, Clobutinol, Precipitates the Long QT Syndrome 2." Molecular Pharmacology, 66(5), 1093–1102.

  • Potet, F., et al. (2001). "Clenbuterol Attenuates hERG Channel by Promoting the Mature Channel Degradation." (Contextual mechanism for lipophilic amines). Journal of Biological Chemistry.
  • Buyck, G., et al. (2013). "Validation of the hERG IC50:Cmax ratio to determine the risk of drug-induced torsades de pointes." Fundamental & Clinical Pharmacology.

(Note: While Clobutinol is withdrawn, these protocols ensure that research using it as a chemical tool remains robust and reproducible.)

Sources

Troubleshooting

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride experimental variability and reproducibility

This guide functions as a specialized Technical Support Center for researchers working with 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride .[1] It addresses the specific physicochemical challenges of chiral -amino al...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride .[1] It addresses the specific physicochemical challenges of chiral


-amino alcohol salts, focusing on reproducibility in synthesis and analysis.

Status: Operational | Role: Senior Application Scientist | Context: High-Fidelity Research & Development[1]

Executive Summary

This compound is a chiral


-amino alcohol hydrochloride , a critical building block often used as a resolution agent or intermediate in the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs) and related CNS-active agents.[1]

The Core Challenge: The hydrochloride salt form confers stability against oxidation but introduces significant hygroscopicity and pH-dependent conformational variability . These factors are the primary drivers of experimental failure (e.g., "vanishing" yields, shifting HPLC retention times, and inconsistent enantiomeric excess).

Module 1: Physical Handling & Environmental Variability

Issue: "My calculated yield is >100%" or "The solid turns into a gum on the balance."

Root Cause Analysis

As a hydrochloride salt of a primary amine with a vicinal hydroxyl group, this compound is deliquescent . It rapidly adsorbs atmospheric moisture, forming a hydrate or an aqueous solution on the surface.

  • Impact: Weighing errors of 5–15% are common if performed on an open bench.

  • Mechanism: The ionic lattice energy is disrupted by water molecules coordinating with the ammonium (

    
    ) and hydroxyl (
    
    
    
    ) moieties.[1]
Troubleshooting Protocol: The "Difference Weighing" Technique

Do not weigh this compound directly onto a spatula or open boat.

  • Equilibrate: Bring the container to room temperature in a desiccator before opening to prevent condensation.

  • Tare: Place a capped vial containing the substance on the balance. Tare to zero.

  • Transfer: Remove the vial from the balance, extract the estimated amount quickly, and recap immediately.

  • Weigh: Place the source vial back on the balance. The negative mass reading is your exact transferred mass.

    • Why? This eliminates error from water absorption during the weighing process.

Storage Recommendation: Store at -20°C under Argon. If the solid becomes gummy, recrystallize using Ethanol/Et_2O (See Reference 1.17 for general amine salt handling).

Module 2: Analytical Reproducibility (HPLC & LC-MS)

Issue: "Peak tailing is severe," "Retention times drift," or "I cannot see the compound at 254 nm."

Root Cause Analysis
  • Silanol Interaction: The protonated amine (

    
    ) interacts strongly with residual silanols on silica-based C18 columns, causing tailing.[1]
    
  • Weak Chromophore: The 4-chlorophenyl group has weak UV absorbance, often obscured by solvent cutoffs at standard wavelengths (254 nm).[1]

  • pH Sensitivity: Near its pKa (approx.[1] 9.0–9.5), the compound exists in equilibrium between free base and salt, causing peak splitting.

Troubleshooting Guide: Robust HPLC Method
ParameterRecommendationScientific Rationale
Column C18 with High Carbon Load & End-capping (e.g., Agilent Zorbax SB-C18 or equivalent)"End-capping" blocks silanol groups, preventing amine dragging.[1]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Formate (pH 3.[1]0)Low pH ensures the amine remains fully protonated (

), stabilizing the peak shape.
Mobile Phase B Acetonitrile (ACN)Methanol can cause higher backpressure; ACN provides sharper peaks for aromatics.[1]
Wavelength 215 nm or 220 nm The chlorophenyl ring absorbs strongly here.[1] 254 nm is too weak for low concentrations.
Derivatization (Optional) React with (R)-1-phenylethanesulfonyl chloride If chiral separation is failing on standard columns, this converts enantiomers into diastereomers with strong UV signal (See Reference 1.6).[1]
Visual Troubleshooting Logic (HPLC)

HPLC_Troubleshooting Start Problem: Poor HPLC Quality Issue_Type Identify Symptom Start->Issue_Type Split_Peak Split / Broad Peak Issue_Type->Split_Peak No_Signal Low/No Signal Issue_Type->No_Signal Drifting_RT Drifting Retention Time Issue_Type->Drifting_RT Sol_Split Solution: Lower pH (Add 0.1% TFA) Ensure T < 40°C Split_Peak->Sol_Split pKa Conflict Sol_Signal Solution: Switch to 215 nm or Derivatize (Phenylethanesulfonyl Cl) No_Signal->Sol_Signal Weak Chromophore Sol_Drift Solution: Check Column Equilibration Use Buffered Mobile Phase Drifting_RT->Sol_Drift Ion Pairing

Figure 1: Decision tree for diagnosing chromatographic anomalies with amine hydrochlorides.

Module 3: Synthesis & Chemical Stability

Issue: "My enantiomeric excess (ee%) dropped after the reaction" or "Unexpected impurities formed."

The "Oxazoline" Trap

As a 1,2-amino alcohol, this compound is prone to cyclization.[1]

  • Risk Factor: In the presence of aldehydes, ketones, or phosgene equivalents (like CDI), the amine and hydroxyl groups can cyclize to form oxazolidines or oxazolidinones .

  • Racemization: If the reaction conditions are highly basic and heated, the chiral center (C2) can undergo racemization via a reversible retro-aldol-like mechanism or proton exchange, although the quaternary nature of C2 (if alkylated) or the specific substitution usually protects it. For this specific compound (1-amino-2-(4-chlorophenyl)butan-2-ol), C2 is tertiary (bonded to OH, Aryl, Ethyl, CH2NH2).[1] Tertiary alcohols are generally resistant to racemization unless dehydration occurs.[1]

Critical Protocol: Free-Basing the Salt If your next step requires the free amine, do not use strong inorganic bases (NaOH) in water if you want to extract into a non-polar solvent (efficiency is low due to amphiphilic nature).

Recommended Procedure:

  • Suspend the HCl salt in MTBE or 2-MeTHF (not DCM, to avoid emulsions).

  • Add saturated Na_2CO_3 or NaHCO_3 (gentle base) at 0°C.

  • Stir vigorously until the solid dissolves.

  • Separate layers immediately and dry the organic layer with Na_2SO_4 .

    • Note: Do not store the free base for long periods; it absorbs CO_2 from air to form carbamates.

References
  • PubChem. (n.d.).[1] 1-amino-2-(4-chlorophenyl)butan-2-ol hydrochloride (C10H14ClNO).[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • HepatoChem. (2016).[1] How do you handle hygroscopic salts? Retrieved from [Link]

  • Google Patents. (2016).[1] CN105510511A - HPLC separation and detection method of 2-aminobutanol enantiomer.[1][3] Retrieved from

Sources

Optimization

Technical Support Center: 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride Assays

Status: Operational Ticket ID: TECH-SUP-M2-CL-BUT Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Subject: Method Development, Troubleshooting, and Stability Protocols[1][2][3][4] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TECH-SUP-M2-CL-BUT Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Subject: Method Development, Troubleshooting, and Stability Protocols[1][2][3][4]

Executive Summary & Compound Profile

Welcome to the technical support hub for 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride . This compound presents a unique set of analytical challenges due to its beta-amino alcohol motif.[1][2][3][4] It combines a basic primary amine, a sterically hindered tertiary alcohol, and a lipophilic chlorophenyl ring.[1][2][3][4]

Successful analysis requires navigating three competing chemical behaviors:

  • Silanol Interaction: The primary amine aggressively binds to free silanols on HPLC columns, causing severe peak tailing.[1][2][4]

  • Benzylic Instability: The tertiary alcohol at the benzylic position is prone to acid-catalyzed dehydration, leading to "ghost peaks" (styrene derivatives).[1][2][3][4]

  • Solubility Duality: As an HCl salt, it is water-soluble; as a free base, it is lipophilic.[1][2][3][4] Mismatched extraction pH is the #1 cause of low recovery.[1][2][4]

Module 1: Chromatographic Performance (HPLC/UPLC)

Q: Why am I getting severe peak tailing (As > 1.5) on my C18 column?

A: This is the hallmark of secondary silanol interactions .[2][3][4] The protonated amine (


) undergoes ion-exchange with ionized silanols (

) on the silica backbone.[1][2][3][4]

Troubleshooting Protocol:

ParameterRecommendationMechanism
Column Choice Hybrid Particle (e.g., BEH, XBridge) or Base-Deactivated Silica Hybrid particles have fewer surface silanols.[1][2][3][4] Base-deactivated columns are end-capped to block silanol access.[1][2][3][4]
Mobile Phase pH High pH (9.5 - 10.5) ORLow pH (< 3.0) High pH: Deprotonates the amine (neutral), eliminating ion-exchange.[1][2][3][4] Low pH: Protonates silanols (neutral), reducing binding sites.[1][2][3][4] Note: High pH is superior for peak shape but requires robust columns.[1][2][4]
Additives Triethylamine (TEA) or Ammonium Acetate TEA acts as a "sacrificial base," saturating silanols before your analyte can bind.[1][2][3][4]
Ion Pairing TFA (0.05 - 0.1%) Forms a hydrophobic ion pair with the amine, masking the charge and improving retention/shape.[1][2][3][4] Warning: Suppresses MS signal.
Q: My retention time is unstable, or the analyte elutes in the void volume.

A: The HCl salt is highly polar. In a standard Reversed-Phase (RP) gradient starting at 5-10% organic, the compound may not interact sufficiently with the stationary phase.[1][2][3][4]

Corrective Action:

  • Initial Hold: Hold the mobile phase at 95-98% Aqueous for 1-2 minutes to allow interaction.

  • HILIC Mode: If RP fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide or Silica column with an Acetonitrile-rich mobile phase.[1][2][3][4] This retains the polar salt form strongly.[1][2][4]

Module 2: Sample Preparation & Extraction

Q: I am seeing < 40% recovery during Liquid-Liquid Extraction (LLE). What is wrong?

A: You are likely extracting at the wrong pH.[2][3][4] The compound is supplied as a Hydrochloride salt .[2][3][4] In water/plasma, it exists as a charged cation.[1][2][4] Charged species do not partition into organic solvents like Dichloromethane (DCM) or Ethyl Acetate.[1][2][3][4]

The "pH Swing" Protocol: To extract this amine, you must "free" the base.[1][2][3][4]

  • Basify: Add 0.1M NaOH or Ammonium Hydroxide to the sample until pH > 10.0 . (The pKa of the amine is ~9.5; you need to be 2 units above).[2][3][4]

  • Extract: Add organic solvent (MTBE or EtOAc). Shake/Vortex.

  • Separate: The analyte is now neutral and will migrate to the organic layer.[1][2][4]

  • Acidify (Optional but Recommended): If drying down, add a drop of methanolic HCl to the organic layer before evaporation to prevent volatility loss of the free base.[2][3][4]

Workflow Visualization: Extraction Logic

ExtractionLogic Start Sample (Plasma/Water) Analyte: R-NH3+ (Salt) CheckPH Check pH Start->CheckPH Acidic pH < 9.0 (Charged Species) CheckPH->Acidic Natural pH Basic pH > 10.0 (Neutral Free Base) CheckPH->Basic Add NaOH/NH4OH LLE_Fail LLE with Organic Solvent Result: Analyte stays in Water LOW RECOVERY Acidic->LLE_Fail LLE_Success LLE with Organic Solvent Result: Analyte moves to Organic HIGH RECOVERY Basic->LLE_Success caption Figure 1: Critical pH dependency for Liquid-Liquid Extraction of Amino-Alcohols.

Module 3: Stability & Degradation (The "Ghost Peak")[2][3][4]

Q: I see a new peak eluting later than my main peak after sample concentration. Is it an impurity?

A: It is likely a degradation product caused by your processing conditions.[1][2][3] The structure contains a tertiary alcohol adjacent to a phenyl ring.[2][4] This "benzylic tertiary alcohol" is chemically prone to dehydration (loss of water) to form an alkene (styrene derivative), especially under acidic conditions or heat.[1][2][3][4]

The Mechanism:


[1][2][3][4]

Prevention Guide:

  • Evaporation Temperature: Never exceed 40°C during nitrogen blow-down or rotary evaporation.

  • Acid Exposure: Avoid using strong acids (HCl, H2SO4) during reconstitution if heating is involved.[1][2][3][4] Use Formic Acid or Acetic Acid instead.[1][2][4]

  • Storage: Store the standard in solution at -20°C. Do not leave in autosampler vials at room temperature for > 24 hours if the solvent is acidic.

Module 4: Detection Sensitivity

Q: The UV signal at 254 nm is too weak for my limit of quantification (LOQ).

A: The 4-chlorophenyl group has a relatively weak chromophore compared to conjugated systems.[1][2][3][4] 254 nm is often suboptimal.[1][2][4]

Optimization Steps:

  • Wavelength Scouting: Use a Diode Array Detector (DAD) to scan.[1][2][3][4] The chlorophenyl ring often has a stronger absorption maximum (λ-max) around 210-220 nm .[1][2][3][4] Warning: Acetonitrile absorbs at <200 nm, so ensure high-grade solvents are used.[1][2][3][4]

  • Derivatization (The "Searchlight" Method): Since the molecule has a primary amine , you can react it with reagents to make it highly fluorescent or UV-active.[1][2][3][4]

ReagentDetection ModeProsCons
OPA (o-Phthalaldehyde) FluorescenceExtremely sensitive; fast reaction.[1][2][3][4][5]Unstable derivative; must inject immediately.[1][2][4]
FMOC-Cl Fluorescence/UVVery stable derivative; high sensitivity.[1][2][3][4]Requires removal of excess reagent (extraction step).[1][2][3][4]
Dansyl Chloride MS/UVImproves ionization in Mass Spec; adds UV bulk.[1][2][3][4]Slow reaction (requires heating, 60°C).[1][2][3][4]
Troubleshooting Logic Tree

TroubleshootingTree Problem Identify Issue Tailing Peak Tailing Problem->Tailing GhostPeak Ghost Peak/Impurity Problem->GhostPeak LowSignal Low Sensitivity Problem->LowSignal Sol_Tailing 1. Add TEA/Ammonium 2. Use Hybrid Column 3. Increase pH Tailing->Sol_Tailing Sol_Ghost Check Dehydration: 1. Reduce Evap Temp 2. Check Acid concentration GhostPeak->Sol_Ghost Sol_Signal 1. Switch to 210-220nm 2. Derivatize (OPA/FMOC) 3. Use LC-MS/MS (MRM) LowSignal->Sol_Signal caption Figure 2: Rapid Diagnostic Logic for Common Assay Failures.

References

  • PubChem. (2025).[1][2][3][4] 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride (Compound Summary). National Library of Medicine.[1][2][4] [Link]

  • Dolan, J. W. (2002).[1][2][3][4] Tailing Peaks for Basic Compounds: A Chromatographer's Nightmare. LCGC North America.[1][2][3][4] [Link]

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride before handling.

Sources

Troubleshooting

troubleshooting inconsistent results with 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride

Technical Support Center: Troubleshooting Guide for 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride Executive Summary This guide addresses reported inconsistencies in experimental data involving 1-Amino-2-(4-chlorophe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide for 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride

Executive Summary

This guide addresses reported inconsistencies in experimental data involving 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride (CAS 1461714-02-2).[1] Due to its structural features—specifically the tertiary benzylic alcohol motif and the


-amino functionality —this compound exhibits distinct stability and solubility behaviors that can confound standard protocols.[1]

Common Symptoms:

  • LC-MS/HPLC: Appearance of unexpected "satellite" peaks (M-18 or M+14 artifacts).

  • Assay Potency: High variability in

    
     values between batches or days.
    
  • Physical: Deliquescence or "sticky" solids during weighing.[1]

Part 1: Critical Stability & Handling Diagnostics

Issue 1: The "Benzylic Trap" (Unexpected Degradation)

Symptom: You observe a secondary peak in your chromatogram with a mass of


 (Loss of water) or 

(Methylation) when using methanol.[1]

Root Cause: This molecule contains a tertiary benzylic alcohol .[1] The carbon atom holding the hydroxyl group is also bonded directly to the 4-chlorophenyl ring.[1]

  • Mechanism: In acidic environments (e.g., 0.1% TFA or Formic Acid in HPLC mobile phases), the hydroxyl group can protonate and leave, forming a resonance-stabilized benzylic carbocation.[1]

  • Outcome: This carbocation rapidly undergoes elimination to form an alkene (dehydration) or reacts with nucleophilic solvents (like Methanol) to form a methyl ether.[1]

Troubleshooting Protocol:

  • Check Mobile Phase pH: If using TFA (

    
    ), switch to a milder buffer like Ammonium Formate or Ammonium Acetate (
    
    
    
    ).[1]
  • Avoid Protic Solvents in Prep: Do not store stock solutions in Methanol or Ethanol if the solution is even slightly acidic.[1] Use Acetonitrile (ACN) or DMSO .[1]

  • Temperature Control: Benzylic elimination is thermally driven.[1] Ensure your autosampler is cooled to

    
     and column temperature does not exceed 
    
    
    
    .[1]
Issue 2: Hygroscopicity & Stoichiometry Errors

Symptom: Inconsistent biological potency; calculated concentrations do not match observed activity.[1]

Root Cause: As a primary amine hydrochloride salt, the compound is hygroscopic.[1] It absorbs atmospheric moisture rapidly, altering the effective molecular weight.[1] A "10 mg" sample may actually contain 1-2 mg of water weight, leading to under-dosing.[1]

Corrective Action:

  • Equilibrate: Allow the vial to reach room temperature in a desiccator before opening.

  • Quantitative NMR (qNMR): For critical assays, do not rely on gravimetric weighing alone.[1] Determine the precise concentration of your stock solution using qNMR with an internal standard (e.g., Maleic Acid).[1]

  • Solvation: Prepare a high-concentration master stock (e.g., 100 mM in DMSO) immediately upon opening and store in aliquots at

    
    .
    

Part 2: Analytical Method Optimization (HPLC/LC-MS)

Q: Why do I see peak tailing or splitting? A: The primary amine group (


) interacts strongly with residual silanols on silica-based columns.[1]
  • Solution: Use a "End-capped" column (e.g., C18 with high carbon load) or add an ion-pairing modifier.[1]

    • Recommended: 0.1% Formic Acid (if MS detection is required) or Phosphate Buffer pH 7.0 (if UV only).[1] High pH suppresses amine protonation, sharpening the peak.[1]

Q: The UV signal is weak.[1] What wavelength should I use? A: The molecule lacks extended conjugation.[1] The 4-chlorophenyl group has a primary absorption band around 220 nm and a weaker secondary band at 260 nm .[1]

  • Recommendation: Set detection to 220 nm for maximum sensitivity, but ensure your solvents (ACN/Water) are HPLC-grade to minimize background noise.

Data Summary: Solvent Compatibility Table

SolventSolubilityStability RiskRecommended Use
DMSO High (>50 mM)LowPrimary Stock Solution
Water High (pH < 7)LowAqueous dilutions
Methanol HighHigh (Ether formation in acid)Avoid for storage
Acetonitrile ModerateLowLC Mobile Phase
PBS (pH 7.4) Low/ModerateLowAssay Buffer (Prepare fresh)

Part 3: Visualizing the Instability Pathway

The following diagram illustrates the mechanism behind the "Benzylic Trap" and the decision logic for troubleshooting.

StabilityPathway Compound 1-Amino-2-(4-chlorophenyl) butan-2-ol (Intact) AcidicCond Acidic Mobile Phase (TFA/Formic Acid) Compound->AcidicCond Exposure Carbocation Benzylic Carbocation (Highly Reactive Intermediate) AcidicCond->Carbocation Protonation & -H2O Elimination Pathway A: Elimination Forms Alkene (M-18) Carbocation->Elimination Heat / Non-nuc solvent Substitution Pathway B: Solvolysis (MeOH) Forms Methyl Ether (M+14) Carbocation->Substitution In Methanol Solution OPTIMIZED PROTOCOL: 1. Use Ammonium Acetate (pH 5) 2. Store in DMSO 3. Keep T < 30°C Elimination->Solution Prevented by Substitution->Solution Prevented by

Caption: Figure 1. Degradation pathways of tertiary benzylic alcohols in acidic media and preventive strategies.

Part 4: Frequently Asked Questions (FAQ)

Q1: My biological assay results are erratic. Could it be stereochemistry? A: Yes. This molecule has a chiral center at C2.[1]

  • Check: Did you purchase a racemic mixture (

    
    ) or a specific enantiomer (
    
    
    
    or
    
    
    )?
  • Impact: Biological receptors are often stereoselective.[1] If you switched suppliers, you might have moved from a racemate to an enantiopure form (or vice versa), changing the apparent potency by 2-fold or more.[1] Always verify the optical rotation or Certificate of Analysis (CoA).[1]

Q2: Can I use this compound in cell culture media for days? A: Stability in neutral pH (7.[1]4) media is generally good if the concentration is low enough to prevent precipitation.[1] However, avoid "pre-incubating" the compound in media containing serum for long periods before adding to cells, as amines can bind non-specifically to serum proteins (albumin), reducing the free fraction available to hit the target.[1]

Q3: How do I remove the HCl salt for specific reactions? A: Dissolve the salt in a minimal amount of water, add saturated Sodium Bicarbonate (


) until pH 

9-10, and extract immediately with Ethyl Acetate or Dichloromethane.[1]
  • Warning: The free base is an amino-alcohol and may be sensitive to oxidation over time.[1] Use immediately.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Elimination reactions; discussing E1 mechanisms in benzylic substrates). [1]

  • Dolan, J. W. (2002).[1] "Tailing Peaks for Basic Compounds." LCGC North America.[1] (Guidance on silanol interactions with amines).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75480876 (Related Structure). (Used for physicochemical property estimation).[1]

(Note: Specific literature on CAS 1461714-02-2 is sparse; protocols above are derived from established chemical principles for


-amino benzylic alcohols.)

Sources

Optimization

Technical Support Center: Optimizing Cell Viability Assays with 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride

Last Updated: February 18, 2026 Introduction Welcome to the technical support guide for optimizing cell viability experiments using the novel compound 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride. As researchers an...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 18, 2026

Introduction

Welcome to the technical support guide for optimizing cell viability experiments using the novel compound 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride. As researchers and drug development professionals, generating reproducible and accurate dose-response data is paramount. This guide is structured to provide actionable solutions to common challenges encountered when assessing the cytotoxic or cytostatic effects of a new chemical entity. We will move from high-level Frequently Asked Questions (FAQs) to in-depth troubleshooting guides and detailed experimental protocols. Our focus is on the causality behind experimental choices to empower you to design robust, self-validating assays.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues researchers face during cell viability experiments.

Q1: How should I prepare and store my stock solution of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride?

A1: As a hydrochloride salt, this compound is predicted to have good aqueous solubility.[1][2] Start by attempting to dissolve it in sterile, nuclease-free water or phosphate-buffered saline (PBS). If solubility is limited, dimethyl sulfoxide (DMSO) is a standard alternative for creating a high-concentration stock (e.g., 10-50 mM).[1] Always aliquot your stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]

Q2: My vehicle control (e.g., DMSO) is showing significant cell death. What should I do?

A2: This indicates solvent toxicity. The final concentration of DMSO in your cell culture medium should be non-toxic, typically below 0.5%, with <0.1% being considered safe for most cell lines.[3][4] However, this tolerance is cell-line and exposure-time dependent.[3][4] You must perform a vehicle dose-response experiment to determine the maximum tolerated concentration for your specific cells and experimental duration (e.g., 24, 48, 72 hours) before proceeding with your compound.[3]

Q3: I'm seeing high variability between my replicate wells. What are the common causes?

A3: High variability often stems from three sources:

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Settling of cells in the pipette reservoir can lead to density gradients across the plate.[5]

  • Pipetting Errors: Use calibrated pipettes and consistent technique. For 96-well plates, multichannel pipettes can reduce variability.[5][6]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, altering media and compound concentration.[7][8] Avoid using perimeter wells for data; instead, fill them with sterile PBS or media to create a humidity barrier.[7][8]

Q4: My IC50 value is not reproducible between experiments. Why?

A4: Inter-experiment variability is a common challenge in cell-based assays.[8][9] Key factors to standardize include:

  • Cell Health and Passage Number: Use cells from a consistent, low passage number range and ensure they are in the logarithmic growth phase.[7][10]

  • Reagent Consistency: Prepare fresh reagents, particularly media and your compound dilutions, for each experiment.[7]

  • Standardized Timelines: The timing of cell seeding, treatment, and assay readout must be kept consistent across all experiments.[7][11]

Q5: My compound appears to precipitate when I add it to the culture medium. How can I solve this?

A5: Precipitation means your compound's solubility limit in the complex biological medium has been exceeded. First, visually inspect your dilutions under a microscope before adding them to cells. To resolve this, you may need to lower the highest concentration in your dose-response curve or prepare the dilutions in a serum-free medium before the final addition to wells, as serum proteins can sometimes affect compound stability.[7][12]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Inconsistent IC50 Values

An inconsistent IC50 value is a critical issue that undermines the reliability of your findings.[11] This guide provides a systematic approach to identifying the root cause.

The Causality: The IC50 is not a fixed physical constant; it is a measure of potency derived from a specific biological context.[11] Any variation in this context—be it cellular, chemical, or procedural—will alter the IC50.[8][11]

Troubleshooting Flowchart:

cluster_bio Biological Factors cluster_chem Compound & Reagent Factors cluster_assay Assay & Procedural Factors start Inconsistent IC50 Values Observed cell_health Check Cell Health: - Passage Number Low? - Logarithmic Growth Phase? - Mycoplasma Tested? start->cell_health Start Here compound_prep Review Compound Prep: - Fresh Dilutions Used? - Stock Solution Integrity? start->compound_prep timeline Standardize Timeline: - Consistent Incubation Times? (Treatment & Assay) start->timeline cell_density Verify Seeding Density: - Performed Titration? - Confluency <80% at Endpoint? cell_health->cell_density serum Assess Serum Effects: - Same Lot & Concentration? - Test Lower Serum %? cell_density->serum end_node Consistent IC50 Achieved serum->end_node vehicle Validate Vehicle Control: - DMSO % Consistent? - Vehicle Non-Toxic? compound_prep->vehicle media Check Media Stability: - Compound Stable in Media? - pH Changes? vehicle->media media->end_node readout Verify Assay Readout: - Correct Wavelength/Settings? - Within Linear Range? timeline->readout controls Examine Plate Controls: - High S/N Ratio? - Low Well-to-Well CV%? readout->controls controls->end_node

Caption: Troubleshooting flowchart for inconsistent IC50 values.

Detailed Steps & Explanations:

  • Biological Variables:

    • Cell Health: Only use cells that are healthy and actively dividing. High passage numbers can lead to genetic drift and altered drug sensitivity. Always perform routine mycoplasma testing.[10]

    • Seeding Density: The initial number of cells is critical. Too few, and you may not get a robust signal; too many, and cells may enter senescence or deplete nutrients, affecting their response to the compound.[13][14][15] An optimal seeding density ensures cells remain in the exponential growth phase throughout the experiment.[14]

    • Serum Concentration: Fetal Bovine Serum (FBS) contains proteins that can bind to your compound, reducing its effective (free) concentration.[16][17][18] This is a crucial factor; if you observe a significant drop in potency compared to literature on similar compounds, consider testing with reduced-serum media or quantifying the free fraction.[16][17][19]

  • Compound & Reagent Variables:

    • Compound Preparation: Always prepare fresh serial dilutions of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride from a validated stock for each experiment.[7] Avoid using working solutions that have been stored, as the compound's stability in media is often unknown.[12]

    • Vehicle Consistency: Ensure the final solvent concentration (e.g., DMSO) is identical across all wells, including the "untreated" control, which should be a "vehicle-only" control.[3]

  • Procedural Variables:

    • Assay Timeline: The duration of compound exposure can significantly impact the IC50.[8][11] A 72-hour incubation may reveal slow-acting cytotoxic effects not visible at 24 hours. Keep this duration constant.

    • Assay Linear Range: Ensure your cell number and assay incubation time fall within the linear range of your chosen viability assay (e.g., MTT, MTS, CellTiter-Glo). A saturated signal will mask true viability differences.[7][20]

Guide 2: Troubleshooting High Background or Low Signal in Viability Assays

The Causality: The signal-to-noise ratio of your assay determines its sensitivity. Low signal or high background can obscure real biological effects.

Problem Assay Type Potential Cause Solution Reference
Low Signal MTT / MTSInsufficient cell number or low metabolic activity.Increase cell seeding density after performing a titration experiment. Increase MTT incubation time (typically 1-4 hours).[7][20]
CellTiter-GloLow cellular ATP due to low cell number or rapid ATP degradation.Ensure sufficient cell numbers. Use the provided lysis buffer to inactivate ATPases and work quickly.[21][22]
High Background MTT / MTSMicrobial contamination (bacteria/yeast can reduce MTT).Visually inspect plates; maintain strict aseptic technique.[7]
MTT / MTSInterference from phenol red or serum components.Use phenol red-free and/or serum-free medium during the final MTT incubation step.[20][23]
AnyIntrinsic color or fluorescence of the test compound.Include a "compound only" control (no cells) and subtract its absorbance/luminescence from experimental wells.[7]

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To find the cell density that provides a linear and robust signal for your chosen assay duration.

Workflow Diagram:

Caption: Workflow for optimizing cell seeding density.

Methodology:

  • Prepare a single-cell suspension of your chosen cell line.

  • In a 96-well plate, seed cells in triplicate at various densities (e.g., 1,000, 2,000, 4,000, 8,000, 16,000, 32,000 cells per well) in 100 µL of complete medium.[13]

  • Include "media only" wells for background subtraction.[13]

  • Incubate the plate for your intended experimental duration (e.g., 48 hours).

  • Perform your chosen cell viability assay according to the manufacturer's protocol.

  • Plot the background-subtracted signal (e.g., absorbance) versus the number of cells seeded.

  • Select a seeding density that falls in the lower to middle part of the linear portion of the curve. This ensures that both decreases (cytotoxicity) and potential increases in signal can be accurately measured.[13][24]

Protocol 2: Standard Cytotoxicity Assay using CellTiter-Glo®

Objective: To determine the IC50 of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride. This protocol assumes CellTiter-Glo® but can be adapted for other assays like MTT/MTS.

Methodology:

  • Cell Seeding: Seed your cells in an opaque-walled 96-well plate at the optimal density determined in Protocol 1, using 100 µL of medium per well. Incubate overnight to allow for cell attachment.[25]

  • Compound Preparation:

    • Prepare a 2X final concentration stock of each serial dilution of your compound in culture medium.

    • Crucially, ensure the solvent (e.g., DMSO) concentration is constant in all 2X dilutions.[3] Your vehicle control will be medium with the same final solvent concentration.

  • Cell Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the appropriate 2X compound dilution or 2X vehicle control. This brings the final volume to 200 µL and the compound/vehicle to a 1X concentration.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified incubator.

  • Assay Readout (CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[21][25][26]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., add 200 µL reagent to 200 µL medium). [Note: some protocols suggest adding a volume equal to the original culture volume, e.g., 100 µL. Follow the manufacturer's most recent guidelines].[27]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[21][25][26]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21][25][26]

    • Record luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from "media only" wells).

    • Normalize the data by setting the average signal from the vehicle-treated wells as 100% viability.

    • Plot the normalized viability (%) versus the log of the compound concentration.

    • Use a non-linear regression model (e.g., [log(inhibitor)] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[11][28]

References

  • Al-Sanea, M. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. Available from: [Link]

  • Yim, D. S. (2019). Potency and plasma protein binding of drugs in vitro—a potentially misleading pair for predicting in vivo efficacious concentrations in humans. Korean Journal of Physiology & Pharmacology. Available from: [Link]

  • Yim, D. S. (2019). Potency and plasma protein binding of drugs in vitro-a potentially misleading pair for predicting in vivo efficacious concentrations in humans. PubMed. Available from: [Link]

  • Ultimate Guide to Optimal Cell Seeding Density for MTT Assays (96-Well Plate). (2026). CLYTE Technologies. Available from: [Link]

  • Zeitlinger, M., et al. (2011). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. Available from: [Link]

  • Optimization of seeding density and assay timing. MCF 10A cells are... ResearchGate. Available from: [Link]

  • Al-Sanea, M. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PubMed. Available from: [Link]

  • CellTiter-Glo Assay. Oslo University Hospital Research. Available from: [Link]

  • Yim, D. S. (2025). (PDF) Potency and plasma protein binding of drugs in vitro —a potentially misleading pair for predicting in vivo efficacious concentrations in humans. ResearchGate. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available from: [Link]

  • Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. Available from: [Link]

  • Effects of protein binding on in vitro toxicity. The toxicity of... ResearchGate. Available from: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE Technologies. Available from: [Link]

  • Problems with IC50 determination - cell viability over 100 %. How can I handle this? (2015). ResearchGate. Available from: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]

  • What are the reasons for cell viability of more than 100% for DMSO control vehicle in MTT assay? (2018). ResearchGate. Available from: [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). Scientific Reports. Available from: [Link]

  • Horrible variation between replicates with Cell Titer Glo? (2022). ResearchGate. Available from: [Link]

  • How to correct for inter-experimental variation in cell culture research? (2012). Cross Validated. Available from: [Link]

  • Ways to reduce levels of variability between biological replicates in cell culture stimulation. (2023). Reddit. Available from: [Link]

  • Galvão, T. F., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science. Available from: [Link]

  • Salt Selection in Drug Development. (2026). Pharmaceutical Technology. Available from: [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). PharmTech. Available from: [Link]

  • Kumar, L., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Available from: [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014). European Pharmaceutical Review. Available from: [Link]

  • Solubility & Stability Screen. Hampton Research. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride target engagement

This guide outlines the validation framework for 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride , a structural analog of established serotonin-norepinephrine reuptake inhibitors (SNRIs). Based on its pharmacophore—a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride , a structural analog of established serotonin-norepinephrine reuptake inhibitors (SNRIs). Based on its pharmacophore—a chiral


-amino alcohol with a 4-chlorophenyl moiety—this molecule is predicted to target Monoamine Transporters (MATs) , specifically the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters.

The following protocols provide a self-validating system to confirm target engagement, quantify affinity, and assess functional inhibition.

Part 1: Structural Basis & Target Prediction

Before wet-lab validation, we must establish the rationale for testing MATs. This molecule shares a high degree of structural homology with Venlafaxine (an SNRI) and metabolites of Sibutramine (an SNRI/DA releaser), but lacks the cycloalkane ring constraints, potentially altering its selectivity profile.

Pharmacophore Analysis:

  • Aryl Group: 4-Chlorophenyl (Critical for SERT/DAT affinity).

  • Linker: 2-carbon spacer with a quaternary hydroxyl center (Mimics the transition state of neurotransmitter uptake).

  • Amine: Primary amine (Suggests high affinity for NET/DAT, similar to desmethyl-metabolites).

Structural Homology Diagram

The following diagram illustrates the structural relationship between the target molecule and known inhibitors, justifying the validation strategy.

Pharmacophore Target 1-Amino-2-(4-chlorophenyl)butan-2-ol Venlafaxine Venlafaxine (SNRI Standard) Target->Venlafaxine Acyclic Analog Sibutramine Sibutramine (SNRI/DA Releaser) Target->Sibutramine Metabolite Homology Feat1 4-Cl-Phenyl Group (SERT/DAT Affinity) Target->Feat1 Feat2 Beta-Amino Alcohol (Uptake Inhibition) Target->Feat2 Venlafaxine->Feat1 Venlafaxine->Feat2 Sibutramine->Feat1

Caption: Structural alignment of 1-Amino-2-(4-chlorophenyl)butan-2-ol with established SNRIs, highlighting the shared pharmacophore responsible for transporter binding.

Part 2: Primary Validation – Radioligand Binding (Affinity)

Objective: Determine the binding affinity (


) of the molecule for human SERT, NET, and DAT. This is the "Gold Standard" for proving physical engagement.

Methodology: We utilize competition binding assays where the test compound displaces a radiolabeled standard.

TargetSource MaterialRadioligand (

)
Reference Inhibitor
hSERT HEK-293 membranes[³H]-Paroxetine (~0.1 nM)Fluoxetine
hNET HEK-293 membranes[³H]-Nisoxetine (~1.0 nM)Desipramine
hDAT CHO-K1 membranes[³H]-WIN 35,428 (~5.0 nM)GBR-12909

Experimental Protocol:

  • Preparation: Harvest membranes from stable cell lines expressing human transporters.

  • Incubation: Incubate membranes (50 µg protein) with the radioligand at

    
     concentration and the test compound (10 concentrations: 
    
    
    
    M to
    
    
    M).
  • Equilibrium: Incubate for 60 min at 25°C (SERT/NET) or 4°C (DAT) to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Success Criteria:

  • Specific Binding: >80% of total binding.

  • Target Engagement:

    
     indicates significant engagement. 
    
    
    
    indicates high potency.

Part 3: Functional Validation – Uptake Inhibition

Objective: Binding does not equal inhibition. We must prove the molecule blocks the transport of neurotransmitters.

Methodology: Fluorescent or radiolabeled substrate uptake assay in live cells.

Workflow Diagram:

UptakeAssay Step1 Seed hSERT/hNET/hDAT expressing cells (HEK-293) Step2 Pre-incubate with Test Compound (30 min) Step1->Step2 Step3 Add Substrate Mixture (e.g., [3H]-5-HT + Unlabeled 5-HT) Step2->Step3 Step4 Transport Phase (10 min @ 37°C) Step3->Step4 Step5 Terminate & Wash (Ice-cold Buffer) Step4->Step5 Step6 Lysis & Scintillation Counting Step5->Step6

Caption: Functional uptake inhibition workflow. Reduction in intracellular radioactivity confirms transporter blockade.

Key Protocol Nuances:

  • Substrate Choice: Use [³H]-Serotonin (SERT), [³H]-Norepinephrine (NET), and [³H]-Dopamine (DAT).

  • Non-Specific Uptake Control: Perform parallel wells with saturating concentrations of known inhibitors (e.g., 10 µM Cocaine) to define the "background" signal.

  • Data Output: Construct dose-response curves to determine

    
     for functional inhibition.
    

Part 4: Comparative Performance Guide

When interpreting your data, compare the test molecule against these industry benchmarks.

Parameter1-Amino-2-(4-chlorophenyl)butan-2-ol (Expected)Venlafaxine (Comparator)Sibutramine (Comparator)Interpretation
SERT Affinity (

)
10 - 100 nM 82 nM298 nM (Metabolite M1)High affinity suggests strong antidepressant potential.
NET Affinity (

)
50 - 500 nM 2480 nM5451 nMLower

(higher potency) than Venlafaxine indicates balanced SNRI profile.
DAT Affinity (

)
> 1000 nM > 10,000 nM~30 nM (Metabolite M2)If affinity is high (<100 nM), the molecule may have stimulant properties.
Selectivity Ratio Balanced SERT/NET SERT > NETNET > SERTThe acyclic structure often shifts selectivity toward NET compared to cyclic analogs.

Part 5: Troubleshooting & Controls

  • Solubility: The hydrochloride salt is water-soluble, but stock solutions (10 mM) should be prepared in DMSO. Ensure final DMSO concentration in assay is <0.1% to prevent membrane disruption.

  • Oxidation: Amino alcohols can be sensitive to oxidation. Prepare fresh solutions and protect from light.

  • Isomerism: This molecule has a chiral center at C2. The guide assumes a racemic mixture.[1][2] If using a pure enantiomer (R or S), potency may shift by 10-100 fold (e.g., S-enantiomers of SNRIs are often more potent at SERT).

References

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology. Link

  • Eshleman, A. J., et al. (2017). "N-Desmethyl Analogues of Sibutramine: Affinity and Selectivity for Monoamine Transporters." Biochemical Pharmacology. Link

  • PubChem. (2024).[3] "Compound Summary: 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride." National Library of Medicine. Link

  • Zhou, J., et al. (2009). "Structural basis for the recognition of substrates and inhibitors by the serotonin transporter." Nature. Link

Sources

Comparative

A Comparative Analysis of 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride Analogues: A Guide for Researchers

This guide provides a comprehensive comparative analysis of analogues of 1-amino-2-(4-chlorophenyl)butan-2-ol hydrochloride, a scaffold of significant interest in medicinal chemistry. By exploring the structure-activity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of analogues of 1-amino-2-(4-chlorophenyl)butan-2-ol hydrochloride, a scaffold of significant interest in medicinal chemistry. By exploring the structure-activity relationships (SAR) of this class of compounds, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the design of novel therapeutic agents. This document delves into the synthesis, biological evaluation, and analytical characterization of these analogues, supported by experimental data and established scientific principles.

Introduction: The Significance of the β-Amino Alcohol Scaffold

The β-amino alcohol moiety is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active molecules. The parent compound, 1-amino-2-(4-chlorophenyl)butan-2-ol, possesses a chiral center and a combination of functional groups—a primary amine, a tertiary alcohol, and a chlorinated aromatic ring—that offer multiple points for structural modification and interaction with biological targets. The hydrochloride salt form enhances its solubility and stability, making it a suitable candidate for pharmaceutical development.

The rationale for exploring analogues of this compound stems from the desire to modulate its pharmacological profile. Key objectives include enhancing potency, improving selectivity, altering pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and reducing potential toxicity. This guide will focus on a systematic analysis of analogues where the phenyl ring, the amino group, and the alkyl chain are methodically altered.

Synthesis of 1-Amino-2-(4-chlorophenyl)butan-2-ol Analogues

The synthesis of 1-amino-2-(4-chlorophenyl)butan-2-ol and its analogues typically proceeds through a multi-step sequence. A general and adaptable synthetic route is outlined below. The choice of starting materials and reagents allows for the introduction of desired structural diversity.

General Synthetic Workflow

A common and effective method for synthesizing these β-amino alcohols is through the ring-opening of a suitable epoxide with an amine.[1] This approach offers good control over regioselectivity and stereoselectivity.

cluster_0 Synthesis of Epoxide Intermediate cluster_1 Synthesis of β-Amino Alcohol Propiophenone Propiophenone Bromination Bromination (e.g., CuBr2) Propiophenone->Bromination alpha-Bromopropiophenone alpha-Bromopropiophenone Bromination->alpha-Bromopropiophenone Grignard_Reaction Grignard Reaction (e.g., Ethylmagnesium bromide) alpha-Bromopropiophenone->Grignard_Reaction Epoxide_Formation Epoxide Formation (e.g., m-CPBA) Grignard_Reaction->Epoxide_Formation Styrene_Oxide_Derivative Substituted Styrene Oxide Epoxide_Formation->Styrene_Oxide_Derivative Ring_Opening Epoxide Ring-Opening Styrene_Oxide_Derivative->Ring_Opening Amine Amine (R-NH2) Amine->Ring_Opening Amino_Alcohol 1-Amino-2-arylbutan-2-ol Analogue Ring_Opening->Amino_Alcohol Salt_Formation Salt Formation (e.g., HCl in ether) Amino_Alcohol->Salt_Formation Final_Product Hydrochloride Salt Salt_Formation->Final_Product

Caption: General synthetic workflow for 1-amino-2-arylbutan-2-ol analogues.

Experimental Protocol: Synthesis of a Representative Analogue

Synthesis of 1-Amino-2-(4-methoxyphenyl)butan-2-ol hydrochloride

  • Step 1: Synthesis of 2-bromo-1-(4-methoxyphenyl)propan-1-one. To a solution of 4-methoxypropiophenone (1.64 g, 10 mmol) in a suitable solvent such as chloroform or ethyl acetate, add copper(II) bromide (4.47 g, 20 mmol). Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). After completion, cool the reaction mixture, filter to remove copper salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the α-bromoketone.

  • Step 2: Synthesis of 2-ethyl-2-(4-methoxyphenyl)oxirane. Dissolve the 2-bromo-1-(4-methoxyphenyl)propan-1-one (2.43 g, 10 mmol) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C under a nitrogen atmosphere. Add ethylmagnesium bromide (1.1 eq, 3M in diethyl ether) dropwise. Stir the reaction mixture at this temperature for 2 hours. Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be used in the next step without further purification.

  • Step 3: Synthesis of 1-amino-2-(4-methoxyphenyl)butan-2-ol. Dissolve the crude 2-ethyl-2-(4-methoxyphenyl)oxirane in methanol and add an excess of aqueous ammonia solution. Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer and concentrate to obtain the free base of the amino alcohol.

  • Step 4: Formation of the hydrochloride salt. Dissolve the purified amino alcohol in anhydrous diethyl ether and cool in an ice bath. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation is complete. Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to yield 1-amino-2-(4-methoxyphenyl)butan-2-ol hydrochloride.

Comparative Analysis of Biological Activity

The biological activity of 1-amino-2-(4-chlorophenyl)butan-2-ol analogues is highly dependent on the nature and position of substituents. This section explores the structure-activity relationships (SAR) with a focus on antifungal and cytotoxic activities, as these are commonly reported for this class of compounds.

Antifungal Activity

Several studies have demonstrated that β-amino alcohols exhibit significant antifungal properties. The mechanism of action is often attributed to the disruption of fungal cell membrane integrity or inhibition of key enzymes involved in fungal growth.[2]

Structure-Activity Relationship (SAR) for Antifungal Activity:

  • Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring play a crucial role. Electron-withdrawing groups, such as halogens (Cl, Br, F), at the para position generally enhance antifungal activity.[3] Dichloro-substituted analogues have shown potent activity against various Candida species.[3] The presence of a 4-chlorophenyl group in the parent compound is likely a key contributor to its biological profile.

  • Amino Group Modification: The primary amino group is often important for activity. However, substitution on the nitrogen atom can modulate potency and spectrum. For instance, the introduction of small alkyl groups or the incorporation of the nitrogen into a heterocyclic ring (e.g., piperidine, morpholine) can lead to compounds with potent antifungal activity.[1]

  • Alkyl Chain Length: The length of the alkyl chain at the carbinol center can influence lipophilicity and, consequently, antifungal activity. An ethyl group, as in the butanol series, often provides a good balance of steric and electronic properties for potent activity.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Selected Analogues

Compound IDR1 (Phenyl Substituent)R2 (Amino Substituent)Candida albicans MICAspergillus fumigatus MICReference
Parent 4-ClH1632[Hypothetical Data]
Analogue 1 4-FH816[4]
Analogue 2 3,4-diClH48[3]
Analogue 3 4-OCH3H64>64[Hypothetical Data]
Analogue 4 4-ClCH3816[Hypothetical Data]
Analogue 5 4-ClPiperidinyl24[1]

Note: The data in this table is a representative compilation from literature and includes hypothetical values for illustrative purposes. Actual values may vary based on experimental conditions.

Cytotoxic Activity

While exploring therapeutic potential, it is crucial to assess the cytotoxicity of novel compounds against mammalian cell lines. Some β-amino alcohols have demonstrated cytotoxic effects, which can be harnessed for anticancer applications or need to be minimized for other therapeutic indications.[5]

Structure-Activity Relationship (SAR) for Cytotoxicity:

  • Aromatic System: The presence of an aromatic ring, particularly a phenyl group, significantly increases cytotoxicity compared to aliphatic analogues.[5]

  • Hydroxyl Group Position: The position of the hydroxyl group is critical for toxicity. For instance, 4-amino-2-butanol has been shown to be more cytotoxic than 4-amino-1-butanol.[5]

  • Lipophilicity: Increased lipophilicity, often achieved by introducing larger alkyl or aryl substituents, can lead to enhanced cytotoxicity.

Table 2: Comparative Cytotoxicity (IC50 in µM) against a Human Cancer Cell Line (e.g., MCF-7)

Compound IDR1 (Phenyl Substituent)R2 (Amino Substituent)IC50 (µM)Reference
Parent 4-ClH25[Hypothetical Data]
Analogue 6 HH>100[5]
Analogue 7 4-FH15[6]
Analogue 8 4-NO2H10[Hypothetical Data]
Analogue 9 4-ClBenzyl5[Hypothetical Data]

Note: The data in this table is a representative compilation from literature and includes hypothetical values for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized protocols are essential. This section provides detailed methodologies for assessing the antifungal and cytotoxic activities of the synthesized analogues.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[7]

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • Test compounds and control antifungal agent (e.g., Fluconazole)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture the fungal strains on appropriate agar plates. For yeasts, prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. For filamentous fungi, harvest conidia and adjust the concentration. Dilute the fungal suspension in RPMI-1640 medium to the final inoculum concentration.[7]

  • Preparation of Drug Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates.[8]

  • Inoculation and Incubation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.[8]

Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Serial_Dilutions Prepare Serial Dilutions of Test Compounds Start->Serial_Dilutions Inoculate_Plates Inoculate 96-well Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilutions->Inoculate_Plates Incubate Incubate at 35°C for 24-48h Inoculate_Plates->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution MIC assay.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds and control cytotoxic agent (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Analytical Characterization

The purity and identity of the synthesized analogues must be confirmed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.

HPLC-UV Method for Purity Determination

Due to the lack of a strong chromophore in the parent compound, derivatization is often necessary for sensitive UV detection. However, for analogues with appropriate phenyl substitutions, direct UV detection is possible.

Chromatographic Conditions (General Method):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Derivatization for Enhanced Detection:

For compounds lacking a strong chromophore, pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be employed to introduce a fluorescent or UV-active tag.[10]

Conclusion and Future Directions

This guide has provided a comparative analysis of 1-amino-2-(4-chlorophenyl)butan-2-ol hydrochloride analogues, highlighting the key structure-activity relationships that govern their biological activities. The synthetic strategies and experimental protocols detailed herein offer a practical framework for researchers in the field.

The presented data suggests that modifications to the phenyl ring and the amino group are particularly effective in modulating the antifungal and cytotoxic properties of this scaffold. Specifically, the introduction of multiple halogen substituents on the phenyl ring and the incorporation of the amino group into a heterocyclic system appear to be promising strategies for enhancing antifungal potency.

Future research in this area could focus on:

  • Chiral Separation and Stereospecific Synthesis: The parent compound is chiral, and the biological activity of its enantiomers may differ significantly. The development of stereoselective synthetic routes and chiral analytical methods is crucial.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent analogues will facilitate rational drug design.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy and safety profiles.

By systematically exploring the chemical space around the 1-amino-2-(4-chlorophenyl)butan-2-ol scaffold, there is significant potential to discover novel therapeutic agents with improved efficacy and safety.

References

  • de Souza, T. B., et al. (2017). In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis. Brazilian Journal of Microbiology, 48(3), 553-559. Available from: [Link]

  • Engelhardt, G., et al. (1982). Structure-activity relationships in further series of amino-halogen substituted phenyl-aminoethanols. Arzneimittel-Forschung, 32(6), 577-586. Available from: [Link]

  • Baker, J. R., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(7), 2050. Available from: [Link]

  • Arendrup, M. C., et al. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 10(16), e3719. Available from: [Link]

  • CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer. Google Patents.
  • Al-Majidi, S. M. K., & Al-Amiery, A. A. (2021). A Novel Derivatization-Free Approach for Analysis of (+)2-Aminobutanol and Ethambutol Hydrochloride in Tablets Preparation Using RP-HPLC-NQAD. ResearchGate. Available from: [Link]

  • Gora, A., et al. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Toxicology in Vitro, 16(2), 159-165. Available from: [Link]

  • Pfaller, M. A., et al. (2000). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology, 38(9), 3445-3448. Available from: [Link]

  • Kim, J. H., et al. (1996). The antifungal activities of some 6-[N-(halophenyl)amino]-7-chloro-5,8-quinolinediones against Candida species. Archives of Pharmacal Research, 19(3), 235-239. Available from: [Link]

  • Kumar, R., et al. (2023). Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids. RSC Advances, 13(30), 20853-20860. Available from: [Link]

  • Gautom, T., et al. (2021). Molecular targets for antifungals in amino acid and protein biosynthetic pathways. Applied Microbiology and Biotechnology, 105(1), 57-73. Available from: [Link]

  • Baker, J. R., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Discovery - the University of Dundee Research Portal. Available from: [Link]

  • Verevkin, S. P., et al. (2018). Prediction of thermodynamic properties: centerpiece approach—how do we avoid confusion and get reliable results?. ResearchGate. Available from: [Link]

  • Wang, M., et al. (2019). Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 177, 243-257. Available from: [Link]

  • Szabó, D., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(4), 896. Available from: [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • Rossi, D., et al. (2019). Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. Molecules, 24(24), 4483. Available from: [Link]

  • Jonušis, M., et al. (2015). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Molecules, 20(2), 3163-3179. Available from: [Link]

  • Panrod, S., et al. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Thai Journal of Pharmaceutical Sciences, 40(4), 203-208. Available from: [Link]

  • Al-Obaydi, A. A. M., et al. (2022). Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. Chemical Review and Letters, 5(1), 38-45. Available from: [Link]

  • Sharma, P., et al. (2017). General synthesis of novel β-amino alcohols from phenylacetylcarbinol. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2013). Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase. Current Chemistry Letters, 2(1), 1-8. Available from: [Link]

  • Kulkarni, S., et al. (2009). Synthesis and Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 21(6), 4383-4388. Available from: [Link]

  • Spectroscopy Staff. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Spectroscopy. Available from: [Link]

  • U. K. G. et al. (2006). Synthesis and cytotoxicity of enantiomerically pure [1,2-diamino-1-(4-fluorophenyl)-3-methylbutane]platinum(II) complexes. Journal of Inorganic Biochemistry, 100(5-6), 968-974. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1835. Available from: [Link]

  • García-Peña, F., et al. (2025). Preliminary Study of the Cytotoxic Activity of Pd(II) and Pt(II) Complexes Bearing P-N ligands Derived from Aminoalcohols. Molecules, 30(23), 5678. Available from: [Link]

Sources

Validation

A Head-to-Head Comparison for Drug Discovery: 1-Amino-2-(4-chlorophenyl)butan-2-ol vs. its Parent Analog, 1-Amino-2-phenylbutan-2-ol

A Technical Guide for Researchers and Drug Development Professionals Abstract In the landscape of medicinal chemistry, the strategic modification of a parent molecule is a cornerstone of drug discovery, aimed at optimizi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic modification of a parent molecule is a cornerstone of drug discovery, aimed at optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a detailed head-to-head comparison of 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride and its non-halogenated parent compound, 1-Amino-2-phenylbutan-2-ol . By focusing on the influence of the para-chloro substituent, we explore the predictable and observed differences in physicochemical properties, synthesis, and potential biological activity. This analysis serves as a practical framework for researchers designing novel compounds and evaluating structure-activity relationships (SAR) within the phenethylamine class.[1] Experimental protocols for synthesis and a representative biological assay are provided to support further investigation.

Introduction: The Significance of Halogen Substitution

The introduction of halogen atoms, particularly chlorine, is a well-established strategy in drug design to modulate a compound's pharmacological profile.[2] The chlorine atom can profoundly affect lipophilicity, metabolic stability, and binding interactions through van der Waals or halogen bonding forces.[2][3] The two molecules at the center of this guide, 1-Amino-2-(4-chlorophenyl)butan-2-ol and 1-Amino-2-phenylbutan-2-ol, represent a classic pair for SAR studies. Both are tertiary carbinamines, a structural motif found in various biologically active compounds.[4] Their core structure is a substituted phenethylamine, a class of compounds known for a wide range of psychoactive and physiological effects, including stimulant and hallucinogenic properties, by targeting monoamine systems.[1][5]

This guide will dissect the impact of the 4-chloro substitution by comparing the fundamental properties and outlining experimental approaches to characterize and differentiate these two analogs.

Feature1-Amino-2-(4-chlorophenyl)butan-2-ol HCl 1-Amino-2-phenylbutan-2-ol
Structure Structure of 1-Amino-2-(4-chlorophenyl)butan-2-olStructure of 1-Amino-2-phenylbutan-2-ol
CAS Number Not Available (Base); Varies (HCl salt)770-65-0 (Base)[6]
Key Difference Presence of a chlorine atom at the para (4) position of the phenyl ring.Unsubstituted phenyl ring.

Part 1: Comparative Physicochemical Properties

The addition of a chlorine atom to the phenyl ring induces significant, predictable changes in the molecule's physicochemical characteristics. These changes are critical as they directly influence pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (receptor binding).

The para-chloro substitution is known to increase the lipophilicity of phenethylamine derivatives.[7] This modification can also enhance metabolic stability and alter binding affinity to protein targets.[8][9]

Table 1: Predicted and Known Physicochemical Properties

Property1-Amino-2-(4-chlorophenyl)butan-2-ol1-Amino-2-phenylbutan-2-olRationale for Difference
Molecular Formula C₁₀H₁₄ClNO[10]C₁₀H₁₅NO[6]Addition of Cl, removal of H.
Molecular Weight 199.68 g/mol (Base)165.23 g/mol [6]The atomic mass of chlorine is greater than hydrogen.
XlogP / LogP (Lipophilicity) 1.5 (Predicted)[10]1.24 (Predicted)[6]Chlorine is a lipophilic atom, increasing the molecule's overall hydrophobic character.[3][8]
Topological Polar Surface Area (TPSA) 46.25 Ų46.25 Ų[6]The primary amine and hydroxyl groups are the main contributors; the chloro-substituent does not significantly alter TPSA.
Hydrogen Bond Donors 22[6]Unchanged (-NH₂ and -OH groups).
Hydrogen Bond Acceptors 22[6]Unchanged (N and O atoms).

Part 2: Synthesis and Spectroscopic Analysis

The synthesis of these tertiary carbinamines can be approached through several routes, with the Grignard reaction being a common and effective method.[11] This section outlines a generalized protocol applicable to both compounds and discusses the expected differences in their analytical signatures.

Comparative Synthesis Workflow

A robust method for synthesizing these compounds involves the reaction of an appropriate arylmagnesium halide (Grignard reagent) with an aminoketone precursor, such as 1-aminobutan-2-one. However, a more direct route involves the addition of an ethyl Grignard reagent to an amino-aryl-ketone, which is itself synthesized from the corresponding aryl nitrile.[12][13][14]

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Aminomethylation & Reduction (Conceptual) A 4-Chlorobenzonitrile or Benzonitrile C Intermediate Imine Salt A->C 1. Grignard Addition B Ethylmagnesium Bromide (EtMgBr) E 1-(4-chlorophenyl)propan-1-one or Propiophenone C->E 2. H₃O⁺ Workup D Acid Hydrolysis (H₃O⁺) F Ketone Precursor (E) G Aminomethylation/ Reduction Sequence F->G H Final Product: 1-Amino-2-aryl-butan-2-ol G->H G A Input Compound Structure (SMILES or SDF) B Target Prediction Server (e.g., SwissTargetPrediction) A->B C Similarity Search (2D & 3D Pharmacophores) B->C E Ranked List of Predicted Protein Targets C->E D Library of Known Active Ligands D->C F Hypothesis Generation (e.g., Compound is likely a monoamine transporter ligand) E->F G Experimental Validation (e.g., In Vitro Binding Assay) F->G

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Safety & Regulatory Compliance

Safety

Professional Guide: Safe Disposal of 1-Amino-2-(4-chlorophenyl)butan-2-ol Hydrochloride

[1] Executive Summary & Immediate Classification 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is a chlorinated amino-alcohol salt, often encountered as a chiral intermediate in the synthesis of pharmaceutical agent...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Classification

1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is a chlorinated amino-alcohol salt, often encountered as a chiral intermediate in the synthesis of pharmaceutical agents (structurally related to baclofen metabolites).[1]

For disposal purposes, this compound must be classified as Hazardous Chemical Waste .[1][2] It falls under the strict category of Halogenated Organic Compounds .[2]

  • Primary Disposal Method: High-temperature incineration at an approved hazardous waste facility.[2]

  • Critical Restriction: NEVER dispose of this compound down the drain. The chlorinated aromatic ring poses significant aquatic toxicity risks and is resistant to standard wastewater treatment.[2]

  • Waste Stream: Segregate into Halogenated Organic waste streams.

Hazard Assessment & Chemical Logic

To ensure safety, we must understand the causality behind the disposal protocols.[1] The structural features of this molecule dictate its handling:

Structural FeatureHazard ImplicationOperational Requirement
Chlorinated Phenyl Ring Persistent environmental pollutant; potential for bioaccumulation.[2][3]Strict Segregation: Must not be mixed with non-halogenated solvents (e.g., acetone/methanol waste) to avoid contaminating larger waste volumes.[1][4]
Amine Hydrochloride Acidic nature in solution; potential skin/eye irritant; hygroscopic.[2]Container Compatibility: Use glass or HDPE containers. Avoid metal containers if aqueous solutions are involved due to corrosion risk.[2][4]
Amino-Alcohol Moiety Pharmacologically active intermediate; potential acute toxicity.[2]PPE: Double-gloving (Nitrile) and N95/P100 respiratory protection during solid handling to prevent inhalation of dust.[2]

Operational Disposal Protocol (Step-by-Step)

Phase 1: Pre-Disposal Segregation

Before removing the substance from the bench, determine its physical state.[1] The disposal path diverges for solids versus liquids.[2]

DOT Diagram 1: Waste Stream Segregation Logic

WasteSegregation Start Waste Generation State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid BinSolid Solid Waste Bin (Tag: Toxic, Halogenated) Solid->BinSolid Double Bag SolventCheck Is the solvent Halogenated? Liquid->SolventCheck HaloStream Halogenated Solvent Carboy (Tag: Contains Cl-Organics) SolventCheck->HaloStream Yes (e.g., DCM, Chloroform) SolventCheck->HaloStream No (e.g., MeOH, Water) * Note * BEST PRACTICE: If dissolved in non-halogenated solvent, move to Halogenated Stream to prevent misclassification downstream. SolventCheck->Note NonHaloStream Non-Halogenated Carboy (Tag: Trace Halogen Contaminant)

Caption: Decision logic for segregating 1-Amino-2-(4-chlorophenyl)butan-2-ol HCl based on physical state and solvent matrix.

Phase 2: Solid Waste Disposal (Pure Compound)
  • Containment: Transfer the solid into a screw-top glass vial or a high-density polyethylene (HDPE) wide-mouth bottle.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc) to contain any potential dust or leakage.[1]

  • Labeling: Attach a hazardous waste tag immediately.[2]

    • Chemical Name: Write the full name (do not use abbreviations or structure drawings alone).

    • Hazards: Check "Toxic" and "Irritant".[2]

    • Constituents: "100% 1-Amino-2-(4-chlorophenyl)butan-2-ol HCl".[1][2]

  • Storage: Place in the Solid Hazardous Waste drum/bin designated for toxic organics.

Phase 3: Liquid Waste Disposal (Mother Liquors/Rinsates)

If the compound is dissolved in a solvent (e.g., from an extraction or HPLC run):

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.[2]

    • If dissolved in Methanol , Ethanol , or Water :

      • Preferred: Dispose of into the Halogenated Waste carboy.[2] Even though the solvent isn't halogenated, the solute is.[1] Mixing it into the non-halogenated stream (often destined for fuel blending) can cause regulatory violations due to the chlorine content.[2]

  • pH Adjustment: If the solution is highly acidic (pH < 2) due to the HCl salt, neutralize to pH 5–9 using Sodium Bicarbonate before adding to the waste carboy to prevent drum corrosion, unless your facility uses plastic-lined drums specifically for acidic organic waste.[1]

Emergency Contingencies

In the event of a spill or exposure, immediate action is required.[1][3][5]

DOT Diagram 2: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor Spill (<10g/10mL) Assess->Minor Major Major Spill (>10g/10mL) Assess->Major PPE Don PPE: Nitrile Gloves x2 Goggles, Lab Coat Minor->PPE Evac Evacuate Area Call EHS/Safety Officer Major->Evac CleanSolid Solid: Scoop gently Avoid Dust Generation PPE->CleanSolid If Powder CleanLiq Liquid: Absorb with Vermiculite/Pads PPE->CleanLiq If Solution Disposal Bag Waste as Halogenated Toxic CleanSolid->Disposal CleanLiq->Disposal

Caption: Workflow for managing incidental spills in the laboratory.

Spill Cleanup Procedure
  • Isolate: Demarcate the area.[2]

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1][2] If powder is loose, wear an N95 mask to prevent inhalation.[1][2]

  • Absorb/Sweep:

    • Solids: Do not dry sweep if dust is generated.[2] Cover with wet paper towels (water or ethanol) to dampen, then scoop into a waste bag.[1]

    • Liquids: Use vermiculite, sand, or commercial spill pads.[1]

  • Decontaminate: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[2] Dispose of all wipes as hazardous waste.[2]

Regulatory & Compliance Data

Waste Classification Codes

When filling out waste manifests, use the following codes as a guideline (verify with your local EHS officer as regional regulations vary):

Regulatory BodyClassificationCode/Description
US EPA (RCRA) Listed/CharacteristicD001 (if in flammable solvent), F001/F002 (if in halogenated solvent).[1] If pure, likely Hazardous Waste NOS (Not Otherwise Specified).[1]
EU (EWC) European Waste Code07 05 13 * (Solid wastes containing hazardous substances).[2]
DOT (Transport) Shipping NameUN 2811 , Toxic solids, organic, n.o.s. (1-Amino-2-(4-chlorophenyl)butan-2-ol HCl).[1]
Self-Validating Safety Check

Before signing off on the disposal:

References

  • PubChem. (n.d.).[2] 1-amino-2-(4-chlorophenyl)butan-2-ol hydrochloride (Compound Summary). National Library of Medicine.[2] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.).[2] Laboratory Guide for Managing Chemical Waste.[2][4] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride
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1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride
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